Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Methylheptyl 3-mercaptopropionate (CAS 41004-47-1) Properties
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methylheptyl 3-mercaptopropionate (CAS 41004-47-1), frequently categorized under the industrial umbrella of isooctyl 3-mercaptopropionate (IOMP) , represents a critical class of functional thiols. While often overshadowed by its lower molecular weight analogs (methyl/ethyl esters) used in flavor chemistry, this C8-ester variant is a workhorse in polymer science and a subject of interest in metabolic toxicology.
Its primary utility lies in its high boiling point and lipophilicity , making it an ideal Chain Transfer Agent (CTA) in non-aqueous polymerization and a stable intermediate in the synthesis of organotin heat stabilizers. For drug development professionals, understanding its hydrolytic lability and the subsequent release of 3-mercaptopropionic acid (3-MPA) —a potent inhibitor of fatty acid oxidation—is essential for safety assessment and "read-across" toxicological modeling.
Part 1: Chemical Identity & Physicochemical Profile
This compound is an ester formed from the condensation of 3-mercaptopropionic acid and 5-methylheptanol (an isooctyl alcohol isomer). In industrial grades, CAS 41004-47-1 is often found as the primary component of "Isooctyl 3-mercaptopropionate" (CAS 30374-01-7).
Insoluble in water; Soluble in organic solvents (Ethanol, Toluene, THF)
Lipophilic tail (C8) dominates
Flash Point
> 90 °C (Estimated)
Combustible liquid
Part 2: Synthesis & Reaction Mechanisms
Industrial Synthesis Protocol (Esterification)
The most robust synthesis involves the direct esterification of 3-mercaptopropionic acid with 5-methylheptanol. This reaction is equilibrium-driven and requires the continuous removal of water.
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
Charging: Add 3-mercaptopropionic acid, 5-methylheptanol, and toluene (approx. 3 mL per gram of reactant) to the flask. Add p-TSA.
Reflux: Heat the mixture to reflux (approx. 110–115 °C). Water will begin to collect in the Dean-Stark trap.
Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours). Monitor reaction progress via TLC or GC to ensure consumption of the acid.
Workup: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ (to remove unreacted acid/catalyst) followed by brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Distill the residue under high vacuum (2 mmHg) to obtain the pure ester.
Reaction Workflow Diagram
The following diagram illustrates the synthesis and potential side reactions (disulfide formation).
Figure 1: Acid-catalyzed esterification pathway with azeotropic water removal.
Part 3: Functional Applications in Research
Chain Transfer Agent (CTA) in Polymerization
In free-radical polymerization (e.g., acrylics, styrenics), 5-methylheptyl 3-mercaptopropionate acts as a Chain Transfer Agent . The thiol group (-SH) donates a hydrogen atom to the growing polymer radical chain, terminating it and initiating a new chain.[2]
Mechanism:
Advantage: The C8-ester chain provides compatibility with hydrophobic monomer formulations (unlike water-soluble thiols), ensuring uniform distribution of molecular weights.
Thiol-Ene "Click" Chemistry
The terminal thiol is highly nucleophilic. It reacts rapidly with electron-rich or electron-poor alkenes under UV light (radical mediated) or base catalysis (Michael addition). This property is exploited to functionalize surfaces or crosslink polymers without using metal catalysts.
Part 4: Metabolic Fate & Toxicology (Drug Development Context)
For pharmaceutical scientists, the safety profile of this compound is dictated by its metabolic breakdown. Being an ester, it is susceptible to hydrolysis by carboxylesterases in the liver and plasma.
Metabolic Pathway Analysis
Hydrolysis: The ester bond is cleaved, releasing 5-methylheptanol and 3-mercaptopropionic acid (3-MPA) .
3-MPA Toxicity: 3-MPA is a known inhibitor of mitochondrial fatty acid
-oxidation. It inhibits acyl-CoA dehydrogenase, potentially leading to hypoglycemia or steatosis in high-dose scenarios.
Detoxification: The thiol group of 3-MPA is typically methylated (S-methylation) or conjugated with glucuronic acid for excretion.
Figure 2: Metabolic hydrolysis and downstream fate of the thiol and alcohol moieties.
Safety Considerations
Skin Sensitization: Like most lipophilic thiols, it is classified as a skin sensitizer (H317).
Aquatic Toxicity: The lipophilicity (LogP > 4) suggests high aquatic toxicity (H410) and potential for bioaccumulation, though rapid hydrolysis may mitigate this in biological systems.
Part 5: Analytical Characterization
To validate the synthesis or purity of CAS 41004-47-1, the following spectral features are diagnostic.
Proton NMR (
H-NMR, CDCl
)
1.6 ppm (t, 1H): Thiol proton (). Note: This signal often splits or broadens.
2.6–2.8 ppm (m, 4H): The ethylene backbone of the propionate group ().
4.1 ppm (t, 2H): The methylene protons adjacent to the ester oxygen ().
0.9 ppm: Methyl group signals from the isooctyl tail.
Mass Spectrometry (GC-MS)
Molecular Ion:
218 (Weak).
Base Peak: Typically related to the loss of the alkoxy group or the cleavage of the ester bond. Look for fragments at
89 ().
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104386, Isooctyl 3-mercaptopropionate. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - 2-ethylhexyl 3-mercaptopropionate (Read-across substance). Retrieved from [Link][3]
National Institutes of Health (NIH). Global Substance Registration System (GSRS): 6-Methylheptyl 3-mercaptopropionate. Retrieved from [Link]
A Technical Guide to the Structural Isomers of Mercaptopropionate Esters: Isooctyl (6-Methylheptyl) vs. 5-Methylheptyl Variants
Abstract The precise differentiation of structural isomers is a fundamental challenge in chemical synthesis, drug development, and materials science, where minor variations in molecular architecture can lead to significa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The precise differentiation of structural isomers is a fundamental challenge in chemical synthesis, drug development, and materials science, where minor variations in molecular architecture can lead to significant differences in physicochemical properties and biological activity. This technical guide provides an in-depth comparison of two closely related structural isomers: isooctyl 3-mercaptopropionate (specifically, the common 6-methylheptyl isomer) and its 5-methylheptyl counterpart. We will explore their structural nuances, comparative physicochemical properties, synthesis pathways, and, most critically, the analytical methodologies required for their definitive differentiation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of isomer characterization and the underlying principles governing their behavior.
Introduction: The Significance of Isomerism
Isomers, molecules sharing the same molecular formula but possessing different arrangements of atoms, are ubiquitous in chemistry. For mercaptopropionate esters, which find extensive use as chain transfer agents in polymerization and as intermediates in pharmaceutical synthesis, the specific branching of the alkyl ester chain can influence reactivity, viscosity, and thermal stability.[1] The term "isooctyl" is a general classification that encompasses several branched eight-carbon isomers.[2][3] The most prevalent commercial form of isooctyl alcohol is 6-methyl-1-heptanol, making 6-methylheptyl 3-mercaptopropionate the corresponding ester.[4][5][6] This guide focuses on the analytical distinction between this common isomer and its positional isomer, 5-methylheptyl 3-mercaptopropionate, highlighting the critical need for precise structural elucidation in quality control and research applications.
Structural Elucidation: A Tale of Two Branches
The core difference between the two molecules lies in the position of a single methyl group on the heptyl backbone of the ester. Both compounds share the molecular formula C11H22O2S and a molecular weight of 218.36 g/mol .[7][8]
Isooctyl (6-Methylheptyl) 3-Mercaptopropionate: The IUPAC name for this isomer is 6-methylheptyl 3-sulfanylpropanoate. The methyl group is located on the sixth carbon of the seven-carbon heptyl chain, adjacent to the terminal carbon.[9]
5-Methylheptyl 3-Mercaptopropionate: In this isomer, the methyl group is shifted one position closer to the ester functional group, located on the fifth carbon of the heptyl chain.
This seemingly minor structural shift is sufficient to alter the molecule's symmetry and create distinct chemical environments for its atoms, which is the key to their analytical differentiation.
Figure 2: General workflow for Fischer-Speier esterification.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a representative procedure for the synthesis of 6-methylheptyl 3-mercaptopropionate. The same procedure can be followed using 5-methyl-1-heptanol for the corresponding isomer.
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser in a fume hood. Equip the flask with a magnetic stirrer and a heating mantle.
Reagents: To the flask, add 3-mercaptopropionic acid (1.0 eq), 6-methyl-1-heptanol (1.2 eq, 20% molar excess), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approx. 2 mL per gram of carboxylic acid).
[10]3. Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 3-5 hours).
Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally a saturated brine solution.
[10]5. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.
Purification: The crude ester is purified by vacuum distillation to yield the final product as a clear, colorless liquid.
Analytical Differentiation: A Multi-Technique Approach
Distinguishing between the 6-methylheptyl and 5-methylheptyl isomers requires analytical techniques sensitive to subtle changes in molecular structure. A combination of chromatography and spectroscopy is essential for unambiguous identification.
Figure 3: Integrated analytical workflow for isomer differentiation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds. [11]Positional isomers often have slightly different boiling points and interactions with the GC column's stationary phase, which can lead to differences in retention time.
[12][13]
Separation (GC): Due to the similarity in boiling points, a long capillary column (e.g., 30-60 m) with a non-polar or medium-polarity stationary phase (like DB-5ms or DB-225ms) is recommended to achieve baseline separation. [14]A slow temperature ramp program will enhance the resolution between the isomeric peaks.
Identification (MS): Upon electron ionization, both isomers will produce a molecular ion peak (M+) at m/z = 218. The fragmentation patterns are expected to be dominated by cleavages characteristic of esters. [15]Key fragments would include the acylium ion from the mercaptopropionate moiety and various fragments from the loss of alkyl radicals from the ester chain. [16]While the major fragments will be identical, the relative abundances of ions resulting from cleavage at or near the branch point of the alkyl chain may differ, providing clues to the methyl group's position.
Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the ester sample in a volatile solvent like dichloromethane or hexane.
GC Column: Use a high-resolution capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
Injector: 250 °C, Splitless mode.
Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min).
[14] * Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Scan Range: m/z 40-300.
Data Analysis: Compare the retention times of the unknown sample against authentic standards of each isomer if available. Analyze the mass spectra for the molecular ion (m/z 218) and subtle differences in the fragmentation pattern in the C4-C7 region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most definitive technique for distinguishing these isomers. [17]Both ¹H and ¹³C NMR will show clear, predictable differences based on the molecular asymmetry introduced by the methyl group's position.
[9][18]
¹H NMR Predictions:
Common Signals: Both isomers will show characteristic triplets for the two methylene groups of the mercaptopropionate backbone (~2.6-2.8 ppm) and a triplet for the thiol proton (-SH, ~1.6 ppm, broad). The -O-CH₂- group will appear as a triplet around 4.1 ppm.
Differentiating Signals: The key differences will be in the signals for the alkyl chain protons.
6-Methylheptyl isomer: The two methyl groups attached to C6 are diastereotopic and will appear as a doublet around 0.8-0.9 ppm, integrating to 6H. The methine proton at C6 will be a multiplet.
5-Methylheptyl isomer: This isomer has two distinct methyl groups: a triplet for the terminal methyl group (C7) and a doublet for the methyl group at C5. The signals for the methylene and methine protons between C4 and C6 will form a complex multiplet region that is distinct from the 6-methyl isomer.
¹³C NMR Predictions:
The number of unique carbon signals will differentiate the isomers. Due to symmetry, the 6-methylheptyl isomer will have fewer signals in the alkyl region than the less symmetric 5-methylheptyl isomer. The chemical shifts of the carbons at and adjacent to the branch point (C4, C5, C6) will be diagnostic.
Applications and Isomeric Impact
The primary application of isooctyl 3-mercaptopropionate is as a chain transfer agent (CTA) in free-radical polymerization, where it is used to control the molecular weight of polymers. [1]The reactivity of a CTA is governed by the lability of the S-H bond. Since the functional thiol group is identical in both isomers, their fundamental reactivity as CTAs is expected to be nearly identical.
However, the structure of the alkyl chain can subtly influence secondary properties of the resulting polymer. The branching position can affect:
Glass Transition Temperature (Tg): Different side-chain architectures can impact polymer chain packing and flexibility.
Solubility and Compatibility: The shape of the alkyl group can influence the polymer's interaction with solvents and other components in a formulation.
While these effects may be minor, they can be critical in high-performance applications such as specialty coatings, adhesives, and drug delivery systems, reinforcing the need for precise isomeric characterization.
Conclusion
While isooctyl (6-methylheptyl) 3-mercaptopropionate and 5-methylheptyl 3-mercaptopropionate are structurally very similar, they are distinct chemical entities. Their differentiation is not possible through simple physical property measurements alone but requires a sophisticated analytical approach. GC-MS provides an excellent method for separation and initial identification, while ¹H and ¹³C NMR spectroscopy offer the definitive, unambiguous structural confirmation. For scientists and researchers working with these compounds, a thorough understanding and application of these analytical techniques are paramount to ensuring the chemical integrity of their materials and the reliability of their experimental outcomes.
References
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from TutorChase. [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from Science Ready. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104386, Isooctyl 3-mercaptopropionate. Retrieved from PubChem. [Link]
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from Creative Biostructure. [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Isooctyl alcohol. Retrieved from CDC. [Link]
New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet: Isooctyl Alcohol. Retrieved from NJ.gov. [Link]
AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from AZoM. [Link]
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The Scottish Centre for Environmental and Analytical Services. (n.d.). Gas Chromatography and Lipids. Retrieved from s.c.e.q.a. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15450, Isooctan-1-ol. Retrieved from PubChem. [Link]
3-Mercaptopropionic acid. (n.d.). Retrieved from 3-Mercaptopropionic acid website. [Link]
Centers for Disease Control and Prevention. (n.d.). Isooctyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from CDC. [Link]
Local Pharma Guide. (n.d.). CAS NO. 41004-47-1 | 5-methylheptyl 3-mercaptopropionate | C11H22O2S. Retrieved from Local Pharma Guide. [Link]
Global Substance Registration System. (n.d.). 6-METHYLHEPTYL 3-MERCAPTOPROPIONATE. Retrieved from GSRS. [Link]
Zhao, Y., et al. (2019). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. International Journal of Molecular Sciences. [Link]
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Rang, S., et al. (2000). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemistry of Heterocyclic Compounds. [Link]
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Al-Sabagh, A. M., et al. (2019). Conversion of 5-Methyl-3-Heptanone to C8 Alkenes and Alkane over Bifunctional Catalysts. Catalysts. [Link]
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5-Methylheptyl 3-mercaptopropionate PubChem CID and chemical ID
An In-Depth Technical Guide to 5-Methylheptyl 3-Mercaptopropionate: Synthesis, Characterization, and Potential Applications Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Methylheptyl 3-Mercaptopropionate: Synthesis, Characterization, and Potential Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 5-methylheptyl 3-mercaptopropionate, a long-chain alkyl ester of 3-mercaptopropionic acid. While the specific biological activities and direct applications in drug development for this molecule are not extensively documented in publicly available literature, this guide synthesizes the known chemical properties, provides a detailed synthesis protocol, and explores potential areas of application based on the functionalities of the molecule and related compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and potential utility of novel mercapto-esters.
Chemical Identity and Properties
5-Methylheptyl 3-mercaptopropionate is an organic compound that can also be referred to by its isomer's name, 6-methylheptyl 3-mercaptopropionate. For the purpose of standardization and alignment with major chemical databases, this guide will refer to the compound as 6-methylheptyl 3-mercaptopropanoate , which is its IUPAC name.
The primary chemical identifiers for this compound are consolidated in the table below, with data sourced from PubChem and other chemical supplier databases[1][2][3][4].
The synthesis of 6-methylheptyl 3-mercaptopropanoate is typically achieved through the direct esterification of 3-mercaptopropionic acid with 6-methylheptan-1-ol (isooctyl alcohol). This reaction is an equilibrium process and is generally catalyzed by a strong acid. To drive the reaction to completion, the water formed as a byproduct is removed, often by azeotropic distillation.
Synthesis Workflow
The overall workflow for the synthesis and purification of 6-methylheptyl 3-mercaptopropanoate is depicted in the following diagram.
Caption: Workflow for the synthesis of 6-methylheptyl 3-mercaptopropanoate.
Detailed Experimental Protocol
This protocol is adapted from standard esterification procedures for similar compounds.
Materials:
3-Mercaptopropionic acid
6-Methylheptan-1-ol (Isooctyl alcohol)
p-Toluenesulfonic acid (p-TSA) or sulfuric acid (catalyst)
Toluene (for azeotropic distillation)
5% Sodium bicarbonate solution (aqueous)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate or sodium sulfate
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer
Separatory funnel
Rotary evaporator
Vacuum distillation setup
Procedure:
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine 3-mercaptopropionic acid (1.0 equivalent), 6-methylheptan-1-ol (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and toluene.
Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. The crude product can be further purified by vacuum distillation to yield the final 6-methylheptyl 3-mercaptopropanoate.
Characterization and Analytical Methods
The identity and purity of the synthesized 6-methylheptyl 3-mercaptopropanoate should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the 6-methylheptyl group and the propionate backbone. The triplet corresponding to the thiol proton (-SH) would be a key indicator.
¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbon and the carbons of the alkyl chain.
Mass Spectrometry (MS): The PubChem entry for this compound indicates GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns[1].
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹ and a weaker absorption for the S-H bond of the thiol group around 2550 cm⁻¹.
Potential Applications in Research and Drug Development
While specific applications for 6-methylheptyl 3-mercaptopropanoate are not widely reported, its bifunctional nature—containing both a thiol and an ester group—suggests potential utility in several areas.
Role as a Building Block in Organic Synthesis
The thiol group is a versatile functional group that can undergo a variety of chemical transformations, including:
Thiol-ene "click" chemistry: The thiol group can react with alkenes in the presence of a radical initiator or UV light to form thioethers. This highly efficient reaction is used in polymer synthesis and surface modification[5].
Nucleophilic substitution: As a nucleophile, the thiolate anion can participate in SN2 reactions to form new carbon-sulfur bonds.
Disulfide bond formation: Oxidation of the thiol can lead to the formation of a disulfide bond, a linkage that is important in biological systems and for creating crosslinked polymers.
Potential in Drug Delivery and Prodrug Design
The ester group in 6-methylheptyl 3-mercaptopropanoate could be susceptible to hydrolysis by esterases present in the body. This property could be exploited in the design of prodrugs, where a pharmacologically active molecule is tethered to the mercaptopropionate moiety to improve its pharmacokinetic properties, such as lipophilicity and membrane permeability. The ester linkage would then be cleaved in vivo to release the active drug. The long alkyl chain would significantly increase the lipophilicity of any molecule it is attached to.
Speculative Role in Targeted Protein Degradation (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein[6][7]. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.
Caption: General structure of a PROTAC molecule.
The thiol group of 6-methylheptyl 3-mercaptopropanoate could serve as a reactive handle for its incorporation into a PROTAC linker. The long, lipophilic 6-methylheptyl chain could be a component of the linker itself, potentially influencing the physicochemical properties and cell permeability of the final PROTAC molecule. Further derivatization of the thiol would be necessary to connect it to the other components of the PROTAC.
The "Magic Methyl" Effect and Structural Analogs
The presence of a methyl group on the heptyl chain is an interesting structural feature. In drug discovery, the addition of a methyl group, sometimes referred to as the "magic methyl" effect, can have profound and often unpredictable effects on a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. While 6-methylheptyl 3-mercaptopropanoate is not a drug itself, its methylated structure is a reminder of the importance of subtle structural modifications in the design of bioactive molecules.
Safety and Handling
Based on the GHS information available for isooctyl 3-mercaptopropionate, the compound is considered a flammable liquid and may be harmful if swallowed. It may also cause an allergic skin reaction and is very toxic to aquatic life[1]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.
Conclusion
6-Methylheptyl 3-mercaptopropanoate is a readily synthesizable bifunctional molecule with a well-defined chemical identity. While its direct applications in drug development are yet to be explored, its chemical functionalities suggest potential as a versatile building block in organic synthesis, a component in prodrug design, and a potential element in the construction of PROTAC linkers. The detailed synthesis and characterization information provided in this guide should enable researchers to produce this compound and investigate its potential in these and other areas of chemical and pharmaceutical research.
References
PubChem. (n.d.). Isooctyl 3-mercaptopropionate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Global Substance Registration System. (n.d.). 6-METHYLHEPTYL 3-MERCAPTOPROPIONATE. Retrieved February 15, 2026, from [Link]
PubChemLite. (n.d.). Isooctyl 3-mercaptopropionate (C11H22O2S). Retrieved February 15, 2026, from [Link]
Santos, A. R., Miguel, A. S., Fevereiro, P., & Oliva, A. (2012). Evaluation of cytotoxicity of 3-mercaptopropionic acid-modified quantum dots on Medicago sativa cells and tissues. Methods in Molecular Biology, 906, 435-449.
Crews, C. M. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
Sun, X., & Rao, Y. (2020).
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Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved February 15, 2026, from [Link]
Comparative Technical Analysis: n-Octyl vs. 5-Methylheptyl 3-Mercaptopropionate
[1][2] Executive Summary This technical guide provides a rigorous comparison between n-octyl 3-mercaptopropionate (linear isomer) and 5-methylheptyl 3-mercaptopropionate (branched isomer).[1][2] While both compounds shar...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide provides a rigorous comparison between n-octyl 3-mercaptopropionate (linear isomer) and 5-methylheptyl 3-mercaptopropionate (branched isomer).[1][2] While both compounds share the molecular formula
and function primarily as thiols/mercaptans in polymerization and surface chemistry, their distinct topological architectures dictate divergent physicochemical behaviors.[3][4][5]
The n-octyl variant is characterized by a linear alkyl tail, promoting high crystallinity and dense packing in self-assembled monolayers (SAMs).[1][2][5] In contrast, the 5-methylheptyl variant features a mid-chain methyl branch at the C5 position, introducing chirality and steric disruption that lowers melting points and creates "liquid-like" surface interfaces.[1][2] This guide dissects these structural differences to inform selection in drug delivery systems, chain transfer applications, and surface functionalization.[3][4][5]
Molecular Architecture & Stereochemistry[2][5]
The fundamental difference lies in the alkyl tail topology attached to the 3-mercaptopropionate core.[5]
Packing: Capable of strong Van der Waals interdigitation; favors crystalline solid-state phases and ordered monolayers.[2][3][5]
5-Methylheptyl 3-Mercaptopropionate:
Structure: Heptyl chain with a methyl group substituted at the 5th carbon.[3][4][5][6][7][8][9]
Symmetry:Chiral . The C5 carbon is a stereocenter, meaning this compound exists as a racemic mixture of (
) and () enantiomers unless chirally resolved.[3][4][5][8]
Packing: The protruding methyl group creates steric bulk (gauche defects) that disrupts chain alignment, preventing crystallization and maintaining a liquid state at lower temperatures.[3][4][5]
Figure 1: Structural comparison highlighting the linear vs. branched topology.
Physicochemical Profile
The introduction of the methyl branch significantly alters the physical properties, primarily by lowering intermolecular attractive forces.[3][4][5]
Note: Commercial "Isooctyl 3-mercaptopropionate" (CAS 30374-01-7) is often a mixture of isomers (mainly 6-methylheptyl).[1][2] The 5-methylheptyl isomer is a specific, less common structural analog with the branch closer to the ester linkage.[5]
Synthetic Pathways[2][3][4][5][8][10][11]
Both compounds are synthesized via direct esterification of 3-mercaptopropionic acid (3-MPA) with the corresponding alcohol.[1][2] The key variable is the alcohol precursor availability.[3][5]
Path A (Linear): Uses 1-Octanol (derived from ethylene oligomerization).[2][3][5]
Path B (Branched): Uses 5-Methyl-1-heptanol .[1][2][8] This alcohol is typically derived from aldol condensation of smaller aldehydes followed by hydrogenation, or isolated from specific fusel oil fractions.[3][4][5]
Protocol: Acid-Catalyzed Esterification
Objective: Synthesis of 5-Methylheptyl 3-Mercaptopropionate.
Distill under reduced pressure (vacuum distillation) to isolate the pure ester.[3][4][5]
Reactivity & Applications
Chain Transfer Agents (Polymerization)
Both isomers serve as Chain Transfer Agents (CTAs) in radical polymerization to control molecular weight.[3][4][5][10]
Mechanism: The thiol (-SH) hydrogen is abstracted by the growing polymer radical.[2]
Performance Difference:
n-Octyl: Standard efficiency.[2][3][5] May show limited solubility in highly branched or non-polar monomer matrices.[3][4][5]
5-Methylheptyl: The branched tail significantly increases solubility in a wider range of hydrophobic monomers (e.g., styrene, butyl acrylate), potentially leading to more homogeneous distribution and uniform molecular weight control.[3][4][5]
n-Octyl SAMs: Form crystalline, solid-like monolayers on gold.[1][2][5] The linear chains pack efficiently (all-trans conformation), creating a dense barrier.[3][4][5]
5-Methylheptyl SAMs: Form disordered, liquid-like monolayers.[1][2][5] The C5 methyl group acts as a "bump" in the chain, preventing close packing.[3][4][5]
Application: Liquid-like SAMs are superior for resisting non-specific protein adsorption (antifouling) because they lack the rigid defects where proteins typically nucleate.[5]
Figure 2: Packing behavior of linear vs. branched thiols on gold surfaces.[1][2]
PubChem. (2024).[3][4][5][11] Isooctyl 3-mercaptopropionate (Structural Analog Data). National Library of Medicine.[3][4][5]
Local Pharma Guide. (2024). 5-Methylheptyl 3-mercaptopropionate CAS 41004-47-1 Entry.[1][2][12][13] [3][4]
BenchChem. (2025).[3][4][5][8][10] 5-Methyl-1-heptanol Properties and Synthesis. [3][4]
Love, J. C., et al. (2005).[3][4][5] "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology". Chemical Reviews. (General reference for SAM packing mechanics).
Suppliers and manufacturers of high-purity 5-Methylheptyl 3-mercaptopropionate
High-Purity 5-Methylheptyl 3-Mercaptopropionate: Sourcing, Synthesis, and Quality Assurance Executive Summary In the landscape of pharmaceutical intermediates and controlled radical polymerization (CRP), 5-Methylheptyl 3...
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity 5-Methylheptyl 3-Mercaptopropionate: Sourcing, Synthesis, and Quality Assurance
Executive Summary
In the landscape of pharmaceutical intermediates and controlled radical polymerization (CRP), 5-Methylheptyl 3-mercaptopropionate represents a specialized, high-precision isomer of the more common "isooctyl 3-mercaptopropionate."[1][] While the generic isooctyl variant is a commodity chemical (often a mixture of C8 isomers like 2-ethylhexyl), the specific 5-methylheptyl isomer is sought for its distinct steric profile and lipophilicity, which influence hydrolysis kinetics in drug delivery systems and chain transfer coefficients in polymer synthesis.[1][]
This guide serves as a technical roadmap for researchers requiring this specific isomer, detailing the sourcing landscape, custom synthesis protocols, and rigorous quality control measures required for pharmaceutical applications.[1]
Part 1: The Sourcing Landscape[2]
Unlike the methyl or generic isooctyl esters, 5-Methylheptyl 3-mercaptopropionate is rarely a stock catalog item.[1][] It is typically a Make-to-Order (MTO) chemical.[1][] Procuring it requires a strategic decision between attempting to purify commercial mixtures or engaging in custom synthesis.[]
Commercial Availability vs. Custom Synthesis[1][2]
Generic "Isooctyl" Warning: Commercial "Isooctyl 3-mercaptopropionate" (CAS 30374-01-7) is predominantly 2-ethylhexyl 3-mercaptopropionate or a complex mixture of C8 isomers.[1][] It is unsuitable for applications requiring the specific 5-methylheptyl pharmacophore due to variations in enzymatic degradation rates.[1][]
Precursor Availability: The key to sourcing is the alcohol precursor, 5-Methyl-1-heptanol (CAS 7212-53-5 or chiral CAS 57803-73-3).[1][] This alcohol is available from specialized fine chemical suppliers (e.g., BOC Sciences, TCI) often used in liquid crystal or pheromone synthesis.[1]
Recommended Sourcing Workflow
For pharmaceutical grade (GMP) or high-purity research needs, the recommended route is Contract Manufacturing (CMO) using the specific alcohol precursor.[1][]
Figure 1: Strategic sourcing decision tree for 5-Methylheptyl 3-mercaptopropionate.[1][] Note the critical divergence from commodity isooctyl mixtures.
Part 2: Technical Synthesis Guide
For laboratories or CMOs performing this synthesis, the following protocol ensures high yield and prevents the oxidation of the thiol group (disulfide formation), which is the most common impurity.
Reaction: Acid-catalyzed esterification of 3-Mercaptopropionic acid (3-MPA) with 5-Methyl-1-heptanol.[1][]
Materials
Reactant A: 3-Mercaptopropionic Acid (High Purity >99%, CAS 107-96-0).[1][]
Catalyst: p-Toluenesulfonic acid (p-TSA) or Amberlyst-15 (solid acid resin for easier workup).[1][]
Solvent: Toluene or Cyclohexane (for azeotropic water removal).[1][]
Stabilizer: 100-200 ppm Hydroquinone (to prevent radical coupling if heating is prolonged).[1][]
Step-by-Step Protocol
Stoichiometry: Charge a 3-neck round bottom flask with 5-Methyl-1-heptanol (1.0 eq) and 3-MPA (1.1 eq). A slight excess of acid drives the reaction to completion.[]
Setup: Equip the flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet. Crucial: The system must be purged with nitrogen to prevent thiol oxidation.[]
Catalysis: Add p-TSA (1-2 mol%) or Amberlyst-15 (5 wt%).
Reflux: Heat the mixture to reflux (approx. 110°C for toluene). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 3-6 hours).[1][]
Workup:
Cool to room temperature under nitrogen.[]
If using p-TSA: Wash the organic layer with 5% NaHCO₃ (to remove excess 3-MPA) and then brine.[1][]
If using Amberlyst-15: Filter off the catalyst beads.[1][]
Purification (Critical):
Dry organic layer over MgSO₄.[]
Remove solvent via rotary evaporation.[]
Final Step: Perform fractional vacuum distillation. 5-Methylheptyl 3-mercaptopropionate has a high boiling point; use high vacuum (<1 mmHg) to keep pot temperature below 120°C to avoid thermal degradation.[1][]
Part 3: Quality Assurance & Validation (CMC)[1][2]
In drug development, verifying the exact isomer and thiol integrity is paramount.
Distinguishes from 2-ethylhexyl or 6-methyl isomers.[1][]
Impurity Profiling Logic
The two primary impurities are the Disulfide Dimer (oxidation product) and Residual Alcohol .[]
Figure 2: Diagnostic workflow for impurity identification and remediation in mercaptopropionate synthesis.
Part 4: Applications in Drug Development[2][3][4]
Linker Chemistry: The 5-methylheptyl tail provides a specific lipophilic index (LogP ~3.5-4.0), making it an ideal "grease" moiety to improve the membrane permeability of hydrophilic payloads in Antibody-Drug Conjugates (ADCs).[1][]
Polymer Therapeutics: Used as a Chain Transfer Agent (CTA) in RAFT polymerization.[] The branching at the C5 position of the tail creates a specific steric bulk that can protect the ester linkage from premature enzymatic hydrolysis in plasma, extending the circulation half-life of the polymer vehicle compared to linear n-octyl analogs.[1][]
Surface Passivation: In gold nanoparticle synthesis (AuNPs) for diagnostics, this thiol forms Self-Assembled Monolayers (SAMs).[1][] The branched tail prevents tight crystalline packing, creating "fluid" surfaces that resist non-specific protein adsorption (biofouling).[1]
References
Precursor Sourcing: 5-Methyl-1-heptanol (CAS 7212-53-5) properties and suppliers.[1][] PubChem. Available at: [Link][1][]
Base Chemistry: Synthesis of 3-mercaptopropionic acid esters via acid catalysis.[1][] Google Patents (US5919971A).[1][] Available at:
Preparation of self-assembled monolayers (SAMs) using isooctyl thiols
Application Note: Preparation and Characterization of Self-Assembled Monolayers (SAMs) using Isooctyl Thiols on Gold Introduction & Strategic Rationale This guide details the fabrication of Self-Assembled Monolayers (SAM...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Characterization of Self-Assembled Monolayers (SAMs) using Isooctyl Thiols on Gold
Introduction & Strategic Rationale
This guide details the fabrication of Self-Assembled Monolayers (SAMs) using isooctyl thiol (typically 2-ethylhexanethiol). Unlike linear n-alkanethiols (e.g., 1-octanethiol) which form tightly packed, crystalline lattices on gold (
), isooctyl thiol possesses a branched alkyl tail.
Why use Isooctyl Thiol?
Steric Disruption: The ethyl branch at the C2 position prevents the formation of a crystalline bundle. This results in a liquid-like, amorphous interface rather than a solid crystalline surface.
Surface Fluidity: These SAMs allow for greater lateral mobility of adsorbed species and are often used to study dynamic wetting behaviors or as "fluid" spacers in mixed monolayers.
Defect Engineering: They are intentionally used to create surfaces with higher conformational entropy, which can influence electron transfer rates and protein adsorption differently than crystalline SAMs.
Material Science & Mechanism
The assembly is driven by the strong sulfur-gold semi-covalent interaction (~45 kcal/mol). However, the secondary driving force—Van der Waals interactions between alkyl chains—is significantly weaker in isooctyl thiols due to the branching.
Feature
Linear (n-Octanethiol)
Branched (Isooctyl / 2-Ethylhexanethiol)
Packing Structure
Crystalline, All-trans conformation
Amorphous, Gauche defects prevalent
Surface Density
High (~4.5 x 10 molecules/cm²)
Lower (Sterically limited)
Contact Angle (Water)
~110–112° (Low Hysteresis)
~100–105° (High Hysteresis)
Barrier Properties
High (Blocks ion permeation)
Moderate (Permeable to small ions)
Experimental Protocol
Phase 1: Substrate Preparation (Critical)
The majority of SAM failures are due to nanoscale contamination of the gold surface prior to deposition.
Reagents:
Polycrystalline Gold substrates (Au(111) on Mica or Si/Ti/Au).
Degreasing: Sonicate gold substrate in HPLC-grade ethanol for 5 minutes.
Activation (Choose One):
Method A (Piranha): Immerse substrate in fresh Piranha solution for 60 seconds. Rinse copiously with Milli-Q water (18.2 MΩ). Note: This removes all organic contaminants and renders the gold hydrophilic.
Method B (UV/Ozone): Expose to UV/Ozone for 10–20 minutes. Rinse with Milli-Q water and Ethanol.[1]
Drying: Blow dry with high-purity Nitrogen (
). Use immediately.
Phase 2: Solution Deposition
Reagents:
Isooctyl thiol (2-ethylhexanethiol), >97% purity.
Absolute Ethanol (anhydrous, 200 proof).
Protocol:
Solution Prep: Prepare a 1 mM solution of isooctyl thiol in ethanol.
Calculation: MW of 2-ethylhexanethiol ≈ 146.29 g/mol . Add ~1.5 mg (or ~1.8 µL) per 10 mL of ethanol.
Why 1 mM? This concentration ensures saturation coverage (Langmuir isotherm) within hours while minimizing the formation of physisorbed multilayers.
Incubation: Immerse the clean gold substrate into the solution.[1]
Duration:12–24 hours at room temperature (20–25°C).
Note: While linear thiols organize in minutes, branched thiols require longer equilibration times to maximize coverage despite their inability to crystallize.
Backfilling (Optional): If using for blocking studies, perform under
, the monolayer is incomplete or the gold was dirty.
Hysteresis Check: Measure Advancing (
) and Receding () angles. Isooctyl SAMs exhibit high hysteresis () compared to linear chains due to the liquid-like surface exposing methylene groups during wetting.
B. Cyclic Voltammetry (CV)
Use a redox probe (e.g.,
) to test barrier properties.
Linear C8 SAM: Almost complete blocking of the redox peak.
Isooctyl SAM: Significant current leakage ("pinholes") is expected. The branched structure cannot pack tightly enough to fully block small ions. This confirms the disordered nature of the film.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Contact Angle (<90°)
Dirty Substrate
Re-clean gold with Piranha or UV/Ozone immediately before use.
High Contact Angle but Low Stability
Physisorbed Multilayers
Ensure thorough rinsing with ethanol; sonicate briefly.
Patchy Coverage
Solvent Evaporation
Seal reaction vials with Parafilm during the 24h incubation.
Oxidation
Old Thiol Reagent
Check thiol purity; thiols oxidize to disulfides/sulfonates over time. Use fresh stock.
References
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170. Link
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[1][2][4][5][6] Journal of the American Chemical Society, 111(1), 321–335. Link
Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.[5][7] Chemical Society Reviews, 39(5), 1805–1834. Link
Dubois, L. H., & Nuzzo, R. G. (1992). Synthesis, Structure, and Properties of Model Organic Surfaces. Annual Review of Physical Chemistry, 43, 437-463. Link
Application Notes and Protocols for the Esterification of 3-Mercaptopropionic Acid
Introduction: The Versatility and Challenges of 3-Mercaptopropionic Acid Esters 3-Mercaptopropionic acid (3-MPA) is a bifunctional molecule featuring both a carboxylic acid and a thiol group, making it a valuable buildin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility and Challenges of 3-Mercaptopropionic Acid Esters
3-Mercaptopropionic acid (3-MPA) is a bifunctional molecule featuring both a carboxylic acid and a thiol group, making it a valuable building block in various fields, including pharmaceuticals, polymers, and agrochemicals.[1][2] Its esters are particularly important as crosslinking agents in polymer synthesis, key components in the production of PVC stabilizers, and as versatile intermediates in organic synthesis.[3][4][5] The dual functionality of 3-MPA, however, presents a unique set of challenges during its esterification. The primary carboxyl group can readily undergo esterification, while the nucleophilic thiol group is susceptible to oxidation, forming disulfide bonds, or can participate in side reactions, leading to the formation of thioesters.[1][6][7] Therefore, the choice of reaction conditions is critical to achieving high yields and purity of the desired ester. In the presence of alcohols or amines, the carboxylic group will preferentially react.[1][4]
This comprehensive guide provides detailed application notes and protocols for the successful esterification of 3-mercaptopropionic acid. We will explore various methodologies, from classical acid-catalyzed reactions to milder, more sophisticated techniques, offering insights into the rationale behind the selection of specific reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 3-mercaptopropionic acid esters in their work.
Navigating the Synthetic Landscape: A Comparative Overview of Esterification Methods
The selection of an appropriate esterification method for 3-mercaptopropionic acid is contingent upon the substrate's sensitivity, the desired scale of the reaction, and the available laboratory equipment. Below, we discuss the most pertinent methods, highlighting their mechanisms, advantages, and limitations.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a traditional and widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid (p-TSA).[8][9] The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.[8]
Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[9][10] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[9]
Causality of Experimental Choices:
Catalyst: Strong Brønsted acids like H₂SO₄ or p-TSA are essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[8][10]
Temperature: The reaction is typically conducted at reflux temperatures to increase the reaction rate and facilitate the removal of water.[10]
Water Removal: The removal of water is crucial to shift the equilibrium towards the product side, thus maximizing the ester yield.[8][9]
Challenges and Considerations: The primary drawback of the Fischer-Speier method for 3-mercaptopropionic acid is the potential for side reactions under the harsh acidic and high-temperature conditions. The thiol group can undergo oxidation to form disulfides.[6][7] Furthermore, intermolecular reactions between the thiol group of one molecule and the activated carboxylic acid of another can lead to the formation of thioester oligomers.[11]
Steglich Esterification: A Milder Alternative
The Steglich esterification offers a significantly milder approach, making it suitable for sensitive substrates that cannot tolerate the harsh conditions of the Fischer-Speier method.[12][13] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst.[13][14]
Mechanism: The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[12] DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a more reactive acylpyridinium species.[13] The alcohol subsequently attacks this activated species to furnish the ester, while the DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct.[12]
Causality of Experimental Choices:
Coupling Agent (DCC/DIC): These reagents are highly effective at activating the carboxylic acid under neutral conditions, avoiding the need for strong acids.[14]
Catalyst (DMAP): DMAP significantly accelerates the reaction by forming a highly reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea.[12][13]
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.[15]
Advantages: The mild, room-temperature conditions of the Steglich esterification minimize the risk of thiol oxidation and other side reactions, leading to higher yields and purer products for sensitive substrates.[12][13]
Yamaguchi Esterification: For Sterically Hindered Systems
The Yamaguchi esterification is particularly advantageous for the synthesis of sterically hindered esters and macrolactones.[16][17] This method involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base, followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[16][18][19]
Mechanism: The carboxylic acid reacts with the Yamaguchi reagent to form a mixed anhydride.[19] DMAP then attacks the less sterically hindered carbonyl group of the mixed anhydride to form a highly reactive acylpyridinium intermediate.[16][19] The alcohol then attacks this intermediate to yield the desired ester.[16][18]
Causality of Experimental Choices:
Activating Agent (Yamaguchi Reagent): The bulky 2,4,6-trichlorobenzoyl group creates a significant steric difference between the two carbonyl groups of the mixed anhydride, directing the nucleophilic attack of DMAP to the desired carbonyl.[19]
Base (Triethylamine): A tertiary amine base is required to neutralize the HCl generated during the formation of the mixed anhydride.[18]
Catalyst (DMAP): As in the Steglich esterification, DMAP acts as a highly effective acyl transfer catalyst.[18][19]
Primary Application: This method's ability to overcome steric hindrance makes it a powerful tool for the synthesis of complex molecules.[16][18]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3-Mercaptopropionic Acid with Ethanol
This protocol describes a general procedure for the acid-catalyzed esterification of 3-mercaptopropionic acid.
Materials:
3-Mercaptopropionic acid
Ethanol (anhydrous)
p-Toluenesulfonic acid monohydrate (p-TSA)
Toluene
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Round-bottom flask
Dean-Stark apparatus
Condenser
Heating mantle with magnetic stirrer
Separatory funnel
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-mercaptopropionic acid (1.0 eq), ethanol (3.0 eq), and toluene (to dissolve the reactants).
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
Wash the organic layer with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-mercaptopropionate.
Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: Steglich Esterification of 3-Mercaptopropionic Acid with a Primary Alcohol
This protocol provides a method for the esterification of 3-mercaptopropionic acid under mild conditions.
Materials:
3-Mercaptopropionic acid
Primary alcohol
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM, anhydrous)
0.5 M HCl solution
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Procedure:
Dissolve 3-mercaptopropionic acid (1.0 eq), the primary alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
Cool the solution to 0 °C in an ice bath with stirring.
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Monitor the reaction by TLC.
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting ester by column chromatography.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Fischer-Speier Esterification Mechanism
Caption: Workflow for Steglich Esterification.
Conclusion and Best Practices
The successful esterification of 3-mercaptopropionic acid hinges on a careful consideration of the substrate's properties and the potential for side reactions involving the thiol group. For simple, robust alcohols, the Fischer-Speier method, when coupled with efficient water removal, remains a viable and economical option. However, for more delicate or sterically demanding substrates, the milder conditions of the Steglich or Yamaguchi esterifications are highly recommended to ensure high yields and product purity.
Key recommendations for optimizing the esterification of 3-mercaptopropionic acid include:
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help minimize the oxidation of the thiol group.
Monitoring the Reaction: Close monitoring of the reaction progress by TLC or GC is essential to determine the optimal reaction time and prevent the formation of byproducts.
Purification: Due to the potential for side products, purification of the final ester by distillation or column chromatography is often necessary to achieve high purity.
By understanding the underlying principles of these diverse esterification methods and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize a wide range of 3-mercaptopropionic acid esters for their specific applications.
References
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI.
3-MERCAPTOPROPIONIC ACID. Parchem.
Strategies for the direct oxidative esterification of thiols with alcohols. (2022). RSC Publishing.
Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. University of Pittsburgh.
Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. (2021). PMC.
Yamaguchi Esterific
Thioester and thioacid synthesis by acylation of thiols (thiol
Thiols And Thioethers. (2015). Master Organic Chemistry.
Esterification of Carboxylic Acids with. Organic Syntheses Procedure.
Fischer–Speier esterific
Yamaguchi Esterific
Yamaguchi esterific
A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. RSC Publishing.
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
Steglich Esterific
Fischer Esterific
Yamaguchi Esterific
Steglich esterific
3-Mercaptopropionic acid (3-MPA). (2025).
Method for preparing 3‐mercaptopropionic acid. (2019). Frandcom Industrial Limited.
3-mercaptopropionic acid, 107-96-0. The Good Scents Company.
Reducing stench and odor when handling isooctyl 3-mercaptopropionate
Welcome to the technical support guide for handling Isooctyl 3-mercaptopropionate (IOMP). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for handling Isooctyl 3-mercaptopropionate (IOMP). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on mitigating the potent stench and odor associated with this compound. By understanding the chemical nature of IOMP and implementing the robust protocols detailed below, you can ensure a safer, more pleasant, and compliant laboratory environment.
Part 1: Understanding the Odor Profile of Isooctyl 3-mercaptopropionate
This section addresses the fundamental questions regarding the source and nature of the odor associated with IOMP.
Q1: Why does isooctyl 3-mercaptopropionate have such a strong, unpleasant odor?
A1: The potent, foul odor of isooctyl 3-mercaptopropionate is attributed to the presence of a thiol functional group (-SH), also known as a mercaptan group.[1][2] Thiols are organosulfur compounds renowned for their extremely low odor detection thresholds by the human nose, detectable at concentrations in the parts per billion (ppb) range.[1][3] This evolutionary sensitivity is likely a protective mechanism, as many naturally occurring toxic and decaying substances release thiols.[2] The odor of IOMP, while often described as less intense than lower molecular weight thiols like n-dodecyl mercaptan, is still significant and requires dedicated control measures.[4]
Q2: What are the key physical properties of IOMP that contribute to odor dissemination?
A2: The tendency of IOMP to create an odor issue is governed by its physical properties, particularly its volatility. While it is a liquid at room temperature, it possesses a vapor pressure that allows it to evaporate and diffuse into the laboratory air.[5][6] Key properties are summarized below.
Although the vapor pressure appears low, the extremely low odor threshold of thiols means even a minuscule amount of vapor can cause a significant odor event.[1] Its high flammability (Flash Point -10°C) also necessitates careful handling away from ignition sources.[4][7]
Part 2: Proactive Odor Control: Experimental Setup & Handling
This section provides detailed protocols and best practices for handling IOMP during experiments to prevent odor release from the outset.
Q3: What is the single most critical piece of equipment for handling IOMP?
A3: A certified chemical fume hood is non-negotiable.[9] All work involving the transfer, reaction, and work-up of isooctyl 3-mercaptopropionate must be conducted inside a fume hood to protect the laboratory environment from its vapors.[9] However, it is crucial to understand that a fume hood alone does not eliminate the odor; it exhausts it out of the building where it can re-enter through air intakes or affect the outside environment.[10] Therefore, the fume hood must be used in conjunction with vapor trapping techniques.
Q4: How do I prevent IOMP vapors from escaping my reaction setup and exhausting from the fume hood?
A4: The most effective method is to use a "trap" to capture and neutralize the thiol vapors before they can escape. The two most common types are cold traps and chemical traps (bleach traps). For thiols, a bleach trap is highly effective and accessible.[11] This setup oxidizes the volatile, malodorous thiol into non-volatile, non-odorous compounds like sulfonic acid.[9]
Prepare the Bleach Solution: In a designated flask (a Büchner or vacuum flask is ideal), prepare a solution of sodium hypochlorite (NaOCl). Standard household bleach (typically 5.25% NaOCl) is sufficient.[9] A 1:1 dilution with water can also be effective for general use.[11]
Assemble the Trap System:
Connect the exhaust outlet from your reaction apparatus (e.g., the top of a reflux condenser) with chemically resistant tubing to the side-arm inlet of an empty vacuum flask. This first flask acts as an empty safety trap to prevent any backflow of the bleach solution into your reaction.
Connect the main outlet of the safety trap to a gas dispersion tube or a simple piece of tubing that extends below the surface of the bleach solution in the second flask. This ensures the exhaust gas bubbles through the bleach, maximizing contact and reaction time.
The outlet of the bleach trap flask can be left open to the fume hood.
Initiate Gas Flow: Ensure a gentle, steady flow of inert gas (like nitrogen or argon) through your reaction setup. The flow rate should be slow enough to produce only 1-2 bubbles per second in the bleach trap.[11]
Placement: The entire apparatus, including the reaction and the bleach trap, must be kept inside the chemical fume hood.[1]
Caption: Workflow for neutralizing IOMP vapors using a bleach trap.
Q5: What are the best practices for transferring and weighing IOMP?
A5: Never pour or openly pipette IOMP. The increased surface area and turbulence will significantly increase vapor release.
Liquid Transfers: Use gas-tight syringes or a cannula for all liquid transfers. This minimizes exposure to the air.
Weighing: If you must weigh the liquid, do so in a sealed container. Tare the sealed container, add the approximate volume of IOMP via syringe inside the fume hood, seal the container again, and then weigh it. Calculate the exact mass by difference.
Inventory Control: Only order and use the minimum amount of the chemical necessary for your experiment to reduce the total odor load in the lab.[9]
Part 3: Decontamination, Spills, and Waste Management
Proper cleanup is as important as proper handling. Residual IOMP on glassware, surfaces, or in waste containers can cause persistent odor problems.
Q6: My glassware still smells after washing. How do I completely decontaminate it?
A6: Standard washing with soap and water is insufficient for removing thiol residues. Oxidation is required.
Pre-Rinse (Optional but Recommended): In the fume hood, rinse the glassware with a small amount of a compatible organic solvent (like acetone) to remove the bulk of any organic residues. Dispose of this rinse as hazardous waste.
Bleach Bath Soak: Immediately after use, fully submerge all contaminated glassware and equipment (syringes, stir bars, cannulas) in a dedicated, labeled bleach bath inside the fume hood.[11] The bath should be a 1:1 mixture of commercial bleach and water in a plastic container.[11]
Soaking Time: Allow the items to soak for at least 12-24 hours. The oxidation reaction can be slow.[1][11]
Final Cleaning: After soaking, remove the items from the bleach bath, rinse them thoroughly with water, and then proceed with your standard laboratory glassware washing procedure.
Bleach Bath Maintenance: The bleach bath can be reused, but should be replaced if a strong odor persists or a significant amount of solid (oxidized thiol byproducts) accumulates.[11] Dispose of the spent bleach solution down the drain with copious amounts of water, unless local regulations prohibit it.[11]
Caption: Step-by-step process for decontaminating IOMP-exposed glassware.
Q7: How should I manage IOMP-contaminated disposable items and liquid waste?
A7:
Solid Waste: All contaminated disposable items (gloves, paper towels, syringe tips, septa) should be immediately placed into a sealable plastic bag (e.g., a zip-top bag) inside the fume hood.[1][9] Once sealed, this bag should be placed in a designated, labeled solid hazardous waste container.[1] Double-bagging is a recommended best practice.[12]
Liquid Waste: Unused IOMP and reaction waste containing it should be collected in a clearly labeled, sealed hazardous waste container stored in the fume hood. Never mix thiol waste with oxidizing agents (like bleach) in a sealed waste container, as this can cause gas generation and pressurization. The neutralization process should only be done in an open or vented system like a bleach trap or decontamination bath.
Q8: I've spilled a small amount of IOMP in the fume hood. What's the procedure?
A8:
Containment: Keep the spill contained within the fume hood. Keep the sash as low as possible.
Absorption: Absorb the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.
Neutralization: Carefully add commercial bleach solution to the absorbent material and allow it to sit for at least one hour to oxidize the thiol.
Disposal: Scoop the neutralized absorbent material into a sealable plastic bag, seal it, and dispose of it as solid hazardous waste.[1][9]
Surface Decontamination: Wipe the spill area thoroughly with paper towels soaked in bleach solution, followed by a water rinse. Dispose of the paper towels as contaminated solid waste.
For larger spills, evacuate the area, close the laboratory door, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[9]
Part 4: Advanced Engineering Controls & FAQs
For facilities with high throughput or persistent odor issues, more advanced controls may be necessary.
Q9: Our lab consistently has a faint thiol smell despite following handling procedures. What else can we do?
A9: If best practices are insufficient, consider implementing engineering controls at the source of the exhaust.
Activated Carbon Filtration: Activated carbon is highly effective at adsorbing sulfur compounds from gas streams.[13][14] A carbon filter can be installed on the fume hood exhaust duct. For greater efficacy, impregnated carbons (e.g., sulfur-impregnated) can be used to enhance the capture of sulfur-containing molecules through chemisorption.[15][16] This is a common industrial solution for odor control.[13][17]
Chemical Scrubbers: For large-scale operations, an industrial chemical scrubber is the most robust solution.[18] These systems pass the exhaust air through a packed bed where it is contacted with a scrubbing liquid (e.g., a caustic solution of sodium hydroxide and/or an oxidant like sodium hypochlorite) to absorb and neutralize odorous compounds with very high efficiency (up to 99.5%).[18][19][20]
Comparison of Odor Control Strategies
Strategy
Effectiveness
Cost
Implementation Complexity
Best For
Bleach Trap
High (at source)
Low
Low
Individual experiments
Activated Carbon Filter
High (exhaust)
Medium
Medium
General lab/fume hood
Chemical Scrubber
Very High (exhaust)
High
High
Facility-wide/pilot plant
Q10: What Personal Protective Equipment (PPE) is required for handling IOMP?
A10: The minimum required PPE includes:
Eye Protection: Chemical splash goggles or safety glasses.[9][21]
Body Protection: A long-sleeved laboratory coat.[9][21]
Hand Protection: Chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact, but thicker, more resistant gloves should be considered for significant handling).[4][22] Always check the glove manufacturer's resistance guide for specific chemicals. Change gloves immediately if you suspect contamination.
Respiratory Protection: Not typically required if all work is performed within a certified chemical fume hood.[22] If work must be done outside a hood or if exposure limits are exceeded, a respirator with an appropriate cartridge for organic vapors and acid gases would be necessary, under the guidance of a formal respiratory protection program.[23][24]
Adsorption of Hydrogen Sulfide onto Activated Carbon Fibers: Effect of Pore Structure and Surface Chemistry. (2005). Environmental Science & Technology.
Removal of sulfur compounds from utility pipelined synthetic natural gas using modified activated carbons. (n.d.). Catalysis Today.
What Is Sulfur Impregnated Activated Carbon And Why We Need? (2025, September 22).
Comprehensive Guide to Sulfur Adsorbents. (2025, January 16). MERYT Chemicals.
Tackling Odors: Environmental Remediation Strategies for 3-Methyl-1-butanethiol and Related Compounds. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.
Improving solubility of 5-Methylheptyl 3-mercaptopropionate in aqueous systems
Technical Support Center: Solubilization & Stability Guide for 5-Methylheptyl 3-mercaptopropionate Case ID: #SOL-5M7MP-AQ Subject: Improving Solubility and Stability in Aqueous Systems Molecule Class: Lipophilic Thiol Es...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubilization & Stability Guide for 5-Methylheptyl 3-mercaptopropionate
Case ID: #SOL-5M7MP-AQ
Subject: Improving Solubility and Stability in Aqueous Systems
Molecule Class: Lipophilic Thiol Ester
Primary Application: Drug Delivery / Functional Materials / Chemical Biology
Executive Summary & Molecule Profile
5-Methylheptyl 3-mercaptopropionate is a highly lipophilic ester containing a reactive thiol (-SH) group. Its structure comprises a C8 branched alkyl tail (5-methylheptyl) and a propionate linker.
Solubility Challenge: The long hydrophobic tail (LogP > 4, estimated) makes it virtually insoluble in pure water.
Stability Challenge: The molecule faces a "dual-threat" in aqueous media:
Ester Hydrolysis: Breaks down into 3-mercaptopropionic acid and 5-methylheptanol.
Thiol Oxidation: Dimerizes into disulfides (R-S-S-R) in the presence of oxygen or metals.
This guide provides field-proven protocols to solubilize this compound while preserving its chemical integrity.
Diagnostic & Triage (Q&A)
Q1: My aqueous preparation turns cloudy immediately upon mixing. Is this a precipitate?A: Likely yes, or a coarse emulsion. Because 5-Methylheptyl 3-mercaptopropionate is an oil, "cloudiness" indicates phase separation.
Diagnosis: If droplets float to the top, it is creaming (emulsion instability). If solid particles form, it might be a disulfide precipitate (oxidation product).
Fix: You cannot dissolve this simply by stirring. You must use a surfactant system or a co-solvent approach (see Section 3).
Q2: The solution smells increasingly like "rotten eggs" or "sulfur" over time. Why?A: This indicates ester hydrolysis .
Mechanism: Water attacks the ester bond, releasing free 3-mercaptopropionic acid (which has a pungent, skunky odor) and the alcohol.
Fix: Lower the pH. Ester hydrolysis is base-catalyzed. Maintain pH between 5.0 and 6.0 to minimize this rate. Avoid pH > 7.5.
Q3: I see a white precipitate forming after 24 hours, even in a surfactant solution.A: This is likely disulfide formation .
Mechanism: The thiol groups oxidize to form insoluble disulfide dimers.
Fix: Degas buffers with Nitrogen/Argon and add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or EDTA to chelate catalytic metals.
Solubilization Strategies
Strategy A: Micellar Solubilization (Recommended for < 10 mM)
Use non-ionic surfactants to encapsulate the lipophilic ester within micelles.
Surfactant Choice: High HLB (Hydrophilic-Lipophilic Balance) surfactants are required to solubilize this oil into water.[1]
Recommended Surfactants:
Polysorbate 80 (Tween 80): HLB 15.0. Excellent for biological compatibility.
Handling thermal degradation of 5-Methylheptyl 3-mercaptopropionate
Welcome to the technical support center for 5-Methylheptyl 3-mercaptopropionate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and fr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Methylheptyl 3-mercaptopropionate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the handling and thermal degradation of this compound. Given the limited direct literature on 5-Methylheptyl 3-mercaptopropionate, this guide synthesizes information from studies on analogous short-chain mercaptans, thioesters, and 3-mercaptopropionic acid to provide a scientifically grounded framework for your experimental work.
I. Understanding the Challenge: Thermal Instability
5-Methylheptyl 3-mercaptopropionate, like many thiol-containing esters, is susceptible to thermal degradation. This can lead to impurities, loss of yield, and inconsistent experimental outcomes. The primary degradation pathways are believed to involve the thiol (-SH) and ester functional groups, which can be sensitive to heat, oxidation, and the presence of catalysts or impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the likely signs of thermal degradation of 5-Methylheptyl 3-mercaptopropionate?
A1: The signs of thermal degradation can include:
Discoloration: A change from a colorless or pale yellow liquid to a darker yellow or brown hue.
Odor Change: While thiols are known for their distinct odors, degradation can produce additional, often more pungent, sulfurous smells.[1]
Formation of Precipitates: The appearance of solid materials in the liquid.
Inconsistent Analytical Data: Changes in chromatographic profiles (e.g., new peaks in GC-MS or HPLC), or unexpected results in NMR or IR spectroscopy.
Loss of Potency: For applications in drug development, a decrease in the desired biological activity.
Q2: What are the potential degradation products?
A2: Based on the chemistry of similar compounds, thermal degradation can lead to a variety of byproducts. The thermal decomposition of related mercaptans often results in the formation of hydrogen sulfide and unsaturated hydrocarbons.[2][3] For 5-Methylheptyl 3-mercaptopropionate, potential degradation products could include:
Disulfides: Oxidation of the thiol group can lead to the formation of a disulfide-linked dimer.[4]
Sulfur Oxides (SOx): In the presence of oxygen, heating can lead to the formation of toxic sulfur oxides.[5][6]
Hydrolysis Products: The ester linkage can be hydrolyzed, especially in the presence of water, to yield 3-mercaptopropionic acid and 5-methylheptanol.
Elimination Products: Beta-elimination reactions could potentially occur, leading to the formation of 5-methylheptene and 3-mercaptopropionic acid.
Q3: At what temperature should I expect thermal degradation to become significant?
III. Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Problem
Potential Cause
Troubleshooting Steps & Explanations
Unexpected peaks in my chromatogram after a reaction at elevated temperature.
Thermal degradation of 5-Methylheptyl 3-mercaptopropionate.
1. Lower the Reaction Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. 2. Reduce Heating Time: Minimize the duration the compound is exposed to high temperatures. 3. Use an Inert Atmosphere: Conduct the reaction under an inert gas like nitrogen or argon to prevent oxidation of the thiol group to disulfides.[7] 4. Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the unexpected peaks, which can provide clues about the degradation pathway.[8][9]
My product is discolored (yellow to brown) after purification.
Oxidation or thermal decomposition.
1. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[10] 2. Purify Under Inert Atmosphere: Perform purification steps like distillation or chromatography under an inert atmosphere. 3. Use Antioxidants: In some applications, the addition of a small amount of a suitable antioxidant might be considered, but this must be compatible with your downstream processes.
I am observing a loss of the thiol proton signal in my NMR spectrum.
Oxidation to disulfide or reaction with residual acidic/basic impurities.
1. Check Purity of Starting Materials: Ensure all reagents and solvents are free from oxidizing agents, acids, or bases. 2. Work-up with Care: During aqueous work-up, use deoxygenated water and minimize exposure to air. Thiols can be more susceptible to oxidation under basic conditions.[10] 3. Storage: Store the compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to prevent gradual oxidation.[11]
IV. Experimental Protocols
Protocol 1: Monitoring Thermal Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to assess the thermal stability of 5-Methylheptyl 3-mercaptopropionate.
Objective: To determine the onset temperature of degradation and identify major volatile degradation products.
Materials:
5-Methylheptyl 3-mercaptopropionate
GC-MS system with a suitable column (e.g., a non-polar or mid-polar column)
Inert gas (Helium or Nitrogen)
Sealed vials
Procedure:
Prepare a dilute solution of 5-Methylheptyl 3-mercaptopropionate in a high-boiling, inert solvent (e.g., dodecane).
Aliquot the solution into several sealed vials.
Heat the vials at different temperatures (e.g., 100°C, 125°C, 150°C, 175°C, 200°C) for a fixed time (e.g., 1 hour).
Include a control vial kept at room temperature.
After heating, cool the vials to room temperature.
Analyze the headspace or a liquid injection from each vial by GC-MS.
Compare the chromatograms of the heated samples to the control to identify new peaks corresponding to degradation products.
Analyze the mass spectra of the new peaks to tentatively identify the degradation products.
Protocol 2: Handling and Storage to Minimize Degradation
Objective: To provide a standard operating procedure for the safe handling and storage of 5-Methylheptyl 3-mercaptopropionate to maintain its purity.
Procedure:
Receiving and Initial Storage: Upon receipt, store the compound in a tightly sealed container at a low temperature (as recommended by the supplier, typically 2-8°C or frozen). The storage area should be well-ventilated.
Handling:
Always handle the compound in a well-ventilated fume hood.[12]
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
To prevent oxidation, it is recommended to work under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) when handling the pure compound or its solutions, especially if it will be heated.[7]
Weighing and Dispensing:
If working on the bench, dispense the required amount quickly and reseal the container promptly.
For sensitive applications, consider weighing and dispensing inside a glove box.
Long-term Storage:
For long-term storage, flush the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing.
Protect from light by using an amber vial or by wrapping the container in aluminum foil.
V. Visualizing the Workflow
The following diagram illustrates a recommended workflow for handling 5-Methylheptyl 3-mercaptopropionate to minimize thermal degradation.
Caption: Recommended workflow for handling 5-Methylheptyl 3-mercaptopropionate.
VI. References
The Thermal Decomposition of Propyl Mercaptan. Journal of the American Chemical Society. [Link]
The Thermal Decomposition of Ethyl Mercaptan and Ethyl Sulphide. AIP Publishing. [Link]
The Thermal Decomposition of Ethyl Mercaptan and Ethyl Sulphide. AIP Publishing. [Link]
A kinetic study of the thermal degradation of chitosan and a mercaptan derivative of chitosan. Polymer Degradation and Stability. [Link]
Thermal Desorption Kinetics, Binding Energies, and Entrapment of Methyl Mercaptan Ices. arXiv. [Link]
Cas 2935-90-2,Methyl 3-mercaptopropionate - LookChem. LookChem. [Link]
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua. [Link]
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. University of Rochester. [Link]
Separation and Characterization of Thiols in Petroleum using Ag+-Silica Solid. SSRN. [Link]
Handling thiols in the lab : r/chemistry - Reddit. Reddit. [Link]
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]
SUPPLEMENTARY MATERIAL Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds, and me - ResearchGate. ResearchGate. [Link]
Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins | ACS Chemical Biology - ACS Publications. ACS Publications. [Link]
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. National Center for Biotechnology Information. [Link]
Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - MDPI. MDPI. [Link]
Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee - SciSpace. SciSpace. [Link]
Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed. National Center for Biotechnology Information. [Link]
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. [Link]
Thioesters – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
Demethylation of dimethylsulfoniopropionate to 3-S-methylmercaptopropionate by marine sulfate-reducing bacteria - the University of Groningen research portal. University of Groningen. [Link]
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC. National Center for Biotechnology Information. [Link]
Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Publications. [Link]
(PDF) Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications - ResearchGate. ResearchGate. [Link]
The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters - MDPI. MDPI. [Link]
A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - MDPI. MDPI. [Link]
Thermal Degradation of Hydroxypropylmethylcellulose and Sodium Alginate Blends Under an Inert Atmosphere. SpringerLink. [Link]
Methanogenic Conversion of 3-S-Methylmercaptopropionate to 3-Mercaptopropionate - PMC. National Center for Biotechnology Information. [Link]
Synthesis of methyl 3-mercaptopropionate - PrepChem.com. PrepChem.com. [Link]
Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - RSC Publishing. Royal Society of Chemistry. [Link]
Mass Spectrometry Fragmentation Pattern of 5-Methylheptyl 3-mercaptopropionate
This guide details the mass spectrometry fragmentation pattern of 5-Methylheptyl 3-mercaptopropionate , a specialized thiol ester used in flavor and fragrance applications. It provides a comparative analysis against stru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation pattern of 5-Methylheptyl 3-mercaptopropionate , a specialized thiol ester used in flavor and fragrance applications. It provides a comparative analysis against structural isomers and non-thiol analogs to assist analytical scientists in unambiguous identification.
Content Type: Technical Comparison Guide
Audience: Analytical Chemists, Flavor Scientists, Drug Development Professionals
Methodology: Electron Ionization (EI) at 70 eV[1]
Executive Summary
5-Methylheptyl 3-mercaptopropionate (MW 218.36) is a thio-ester characterized by a distinct "tropical/sulfurous" sensory profile. In complex matrices, its identification relies heavily on resolving its sulfur-specific fragmentation pathways from the hydrocarbon background. This guide analyzes its mass spectral signature, highlighting the diagnostic McLafferty rearrangement product (m/z 106) and the acylium ion (m/z 89) , while contrasting these with linear isomers and non-sulfur analogs.
Chemical Profile & Structural Logic[1][2]
Property
Specification
Compound Name
5-Methylheptyl 3-mercaptopropionate
CAS Number
94134-93-7 (Generic/Isomer sets may apply)
Molecular Formula
Molecular Weight
218.36 Da
Structure
Key Moieties
3-Mercaptopropionyl group (Acid side) 5-Methylheptyl group (Alcohol side)
Fragmentation Analysis: The Fingerprint
The mass spectrum of 5-Methylheptyl 3-mercaptopropionate under 70 eV EI is dominated by the stability of the sulfur-containing acid fragment and the facile loss of the long, branched alkoxy chain.
A. Primary Pathway: The McLafferty Rearrangement (m/z 106/107)
Unlike simple acetates where the acylium ion dominates, esters of 3-mercaptopropionic acid with long-chain alcohols undergo a prominent McLafferty rearrangement.
Mechanism: The carbonyl oxygen abstracts a
-hydrogen from the alkyl chain (likely from the C3 position of the heptyl chain).
Result: Cleavage of the
-bond on the alcohol side releases the alkene (, 5-methylheptene) and the enol form of the acid.
Diagnostic Ion:m/z 106 (
).
Variant: Double hydrogen transfer often produces a strong protonated acid peak at m/z 107 .
B. Secondary Pathway:
-Cleavage (m/z 89)
Direct cleavage of the ester bond (acyl-oxygen fission) generates the resonance-stabilized acylium ion.
Mechanism:
Diagnostic Ion:m/z 89 (
).
Significance: This peak distinguishes 3-mercaptopropionates from simple propionates (which would show m/z 57).
C. Sulfur-Specific Series (m/z 61, 47)
The presence of sulfur introduces a unique "mass defect" and isotopic pattern (
at +2 Da).
m/z 61:
. Formed by decarbonylation of the acylium ion (Loss of CO from m/z 89).
m/z 47:
. A highly stable thio-formaldehyde type ion, ubiquitous in terminal thiols and thio-esters.
D. Alcohol Chain Fragmentation (m/z 112, 71, 57)
The 5-methylheptyl moiety fragments independently, often appearing as a hydrocarbon envelope.
m/z 112: The alkene radical cation (
) formed via McLafferty rearrangement.
m/z 71/57: Alkyl fragments (
, ). The branching at the 5-position enhances the stability of secondary carbocations, potentially elevating m/z 57 or 71 relative to the linear n-octyl isomer.
Comparative Performance Guide
To validate identification, compare the target spectrum against these two common alternatives.
To ensure data integrity, follow this extraction and analysis workflow. This protocol includes a "Sulfur Check" step to validate the presence of the thiol moiety.
Step 1: Sample Preparation[2][3]
Extraction: Dilute 100 µL of sample in 1 mL Dichloromethane (DCM).
Internal Standard: Add Methyl Decanoate (non-interfering ester) at 50 ppm.
Sulfur Validation (Optional): Treat a 200 µL aliquot with N-Ethylmaleimide (NEM) .
Logic: NEM reacts specifically with free thiols. If the target peak disappears or shifts by +125 Da, the thiol group is confirmed.
Step 2: GC-MS Parameters
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven: 50°C (1 min)
10°C/min 280°C.
Source Temp: 230°C.
Scan Range: m/z 35–350.
Step 3: Data Validation Criteria
For a positive ID, the spectrum must meet these three criteria:
The "89/106" Ratio: Presence of both m/z 89 and 106/107 with significant intensity.
The Sulfur Flag: Presence of m/z 47 and 61.
Retention Index (RI): Calculate RI on DB-5MS. 5-Methylheptyl esters typically elute slightly earlier than their n-Octyl counterparts due to branching.
Caption: Decision tree for confirming the identity of the target compound.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 3-mercaptopropionate. National Institute of Standards and Technology. Available at: [Link][3]
Bowie, J. H., et al. (1984).[1] Fragmentations of organic negative ions.[4] Mercapto acids and esters.[4][5] Australian Journal of Chemistry, 37(8), 1619-1624.[4] Available at: [Link][3]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty Rearrangement mechanisms).
PubChem. (2025).[5] Compound Summary: 2-Ethylhexyl 3-mercaptopropionate (Homolog Reference). National Library of Medicine. Available at: [Link][3]
Technical Comparison Guide: Thiol Quantitation in 5-Methylheptyl 3-mercaptopropionate
This guide outlines the technical validation and protocol optimization for quantifying thiol content in 5-Methylheptyl 3-mercaptopropionate using Ellman’s Reagent. Executive Summary 5-Methylheptyl 3-mercaptopropionate is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical validation and protocol optimization for quantifying thiol content in 5-Methylheptyl 3-mercaptopropionate using Ellman’s Reagent.
Executive Summary
5-Methylheptyl 3-mercaptopropionate is a lipophilic ester used frequently in flavor/fragrance formulations and as a polymerization chain transfer agent. Its accurate quantitation is critical for ensuring product purity and reaction stoichiometry.
While Ellman’s Reagent (DTNB) is the biochemical gold standard for thiol detection, its application to this specific molecule presents a unique challenge: solubility . The hydrophobic 5-methylheptyl tail prevents direct dissolution in the aqueous buffers required for the DTNB reaction. This guide presents an Organic-Modified Ellman’s Protocol and compares it against industrial alternatives like Iodometric titration and HPLC.
Key Takeaway: For routine quality control (QC) of 5-Methylheptyl 3-mercaptopropionate, the Modified Ellman’s Method offers the best balance of specificity, speed, and cost, provided that organic co-solvents are used to prevent phase separation.
Chemical Context & Challenge
Analyte: 5-Methylheptyl 3-mercaptopropionate
Functional Group: Primary Thiol (-SH)
Matrix Challenge: High Lipophilicity (LogP > 3.0 estimated).
Risk: Standard aqueous Ellman’s protocols will cause the analyte to precipitate, leading to light scattering (turbidity) that falsely inflates absorbance readings at 412 nm.
Reaction Mechanism
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts with the free thiol to release TNB²⁻ (2-nitro-5-thiobenzoate), a yellow chromophore.[1][2]
Figure 1: Stoichiometric release of TNB chromophore upon reaction with thiol.
Comparative Analysis: Ellman's vs. Alternatives
The following table contrasts the Modified Ellman’s method with common industrial alternatives.
Feature
Modified Ellman’s Reagent
Iodometric Titration
AgNO₃ Potentiometric Titration
HPLC-UV (Derivatized)
Specificity
High (Specific to -SH)
Low (Reacts with any reducing agent)
High (Specific to Ag+ affinity)
Very High (Separates impurities)
Sensitivity
High (µM range)
Low (mM range)
Medium
Very High (nM range)
Solvent Compatibility
Requires Modification (DMSO/EtOH)
Good (Organic solvents common)
Good (Acetone/EtOH mixes)
Excellent
Interference
Color/Turbidity
Unsaturated bonds, Antioxidants
Halides, Cyanides
Matrix effects
Cost/Run
Low (<$1)
Very Low (<$0.10)
Low
High (>$20)
Throughput
High (96-well plate capable)
Low (Manual titration)
Low (Serial titration)
Medium (Run time ~15 min)
Recommendation
Primary QC Method
Rough Purity Check only
Validation Method
Trace Impurity Analysis
Expert Insight: Iodometric titration is often used for bulk thiols but is risky for this ester. If the sample contains any hydrolyzed antioxidants or impurities with double bonds, iodine consumption will be non-stoichiometric. Ellman’s is preferred for specificity.
Protocol: Organic-Modified Ellman’s Titration
Objective: Quantify thiol content without precipitating the lipophilic ester.
Reagents
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.[1]
Why EDTA? Chelates metal ions (Fe³⁺, Cu²⁺) that catalyze auto-oxidation of thiols, preventing low recovery.
Ellman’s Solution: 4 mg/mL DTNB in Reaction Buffer.
Solubilization Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (Absolute).
Why DMSO? It is miscible with water and dissolves the heptyl ester effectively.
Step-by-Step Workflow
1. Sample Preparation (The Critical Step)
Accurately weigh ~10 mg of 5-Methylheptyl 3-mercaptopropionate.
Dissolve in 10 mL of DMSO (Stock Solution: ~1 mg/mL).
Note: Do not use aqueous buffer here; the ester will oil out.
2. Reaction Setup
Prepare the following in a spectrophotometer cuvette or microplate well:
Component
Volume (Standard)
Volume (Microplate)
Role
Reaction Buffer
2.50 mL
150 µL
Maintains pH 8.0 for TNB ionization.
Ellman’s Solution
50 µL
10 µL
Provides excess DTNB reagent.
Sample (in DMSO)
250 µL
20 µL
Delivers the analyte.
Solvent Blank
(Use 250 µL DMSO)
(Use 20 µL DMSO)
Corrects for solvent absorbance.
Crucial Check: After mixing, inspect for turbidity. The solution must remain clear . If cloudy, increase the DMSO ratio or switch to a 50:50 Buffer:Ethanol system.
3. Incubation
Incubate at room temperature for 15 minutes .
Warning: Do not exceed 30 minutes. Esters can hydrolyze at pH 8.0 over prolonged periods, potentially altering the molecular weight basis of your calculation (though the thiol group remains detectable).
The following decision tree helps resolve common issues with lipophilic thiols.
Figure 2: Workflow for resolving solubility and absorbance range issues.
Common Pitfalls
Turbidity Interference: If the 5-methylheptyl chain causes micro-emulsions, absorbance will be artificially high. Validation: Measure absorbance at 700 nm. It should be near zero.[2][5] If >0.05, turbidity is present.
Oxidation: If the stock solution turns yellow before adding DTNB, the thiol has oxidized to a disulfide. Always prepare fresh stock in degassed solvents.
Hydrolysis: 5-Methylheptyl 3-mercaptopropionate is an ester. At pH 8.0, it is metastable. Keep reaction times under 20 minutes to ensure you are quantifying the intact molecule, although hydrolysis products (3-mercaptopropionic acid) would also react.
References
Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. Link
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
Thermo Fisher Scientific. (2011). Ellman’s Reagent User Guide. Link
Sigma-Aldrich. (n.d.). Determination of Thiols by Ellman's Method. Link
Comparative Guide: GC-MS Retention Data for 5-Methylheptyl 3-mercaptopropionate
Executive Summary & Chemical Identity This guide provides an in-depth technical comparison of 5-Methylheptyl 3-mercaptopropionate (CAS: Isomeric variant of 30374-01-7), a high-molecular-weight thiol ester used in advance...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
This guide provides an in-depth technical comparison of 5-Methylheptyl 3-mercaptopropionate (CAS: Isomeric variant of 30374-01-7), a high-molecular-weight thiol ester used in advanced flavor formulations and as a specialized chain transfer agent in pharmaceutical polymer synthesis.
Unlike its lower molecular weight analogs (e.g., Methyl or Ethyl 3-mercaptopropionate) which are highly volatile and top-note dominant, the 5-Methylheptyl isomer offers substantivity —a critical parameter for long-lasting sulfurous/tropical profiles. This guide resolves the analytical confusion between "5-Methylheptyl" and its industrial isomer "Isooctyl (2-Ethylhexyl) 3-mercaptopropionate" using high-resolution GC-MS retention indexing.
To ensure reproducibility, we utilize a Dual-Column Retention Indexing (RI) strategy. This method validates the compound's identity by cross-referencing elution behavior on non-polar (separation by boiling point) and polar (separation by dipole interaction) stationary phases.
Internal Standard: n-Dodecane (for RI calculation) or 2-Chlorothiophene.
Derivatization (Optional): If disulfide formation is observed, derivatize with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to block the -SH group.
GC-MS Parameters
Parameter
Condition (Standard)
Condition (High Resolution)
Column 1 (Non-Polar)
DB-5MS UI (30m x 0.25mm x 0.25µm)
HP-1 or CP-Sil 5 CB
Column 2 (Polar)
DB-WAX UI (30m x 0.25mm x 0.25µm)
VF-WAXms
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Hydrogen (for faster elution)
Oven Program
50°C (1 min) → 10°C/min → 280°C (5 min)
40°C (2 min) → 5°C/min → 260°C
Inlet Temp
250°C (Splitless or 10:1 Split)
240°C
Transfer Line
280°C
280°C
MS Source/Quad
230°C / 150°C
230°C / 150°C
Scan Range
m/z 35 – 350
m/z 29 – 400
Analytical Workflow Diagram
Figure 1: Dual-column validation workflow ensuring differentiation between structural isomers.
Results & Discussion: Retention Data Comparison
The critical challenge in analyzing 5-Methylheptyl 3-mercaptopropionate is distinguishing it from its commercial "Isooctyl" counterpart (often 2-ethylhexyl 3-mercaptopropionate). While they have the same molecular weight (218), their branching patterns result in distinct Retention Indices (RI).
Comparative Retention Indices (Kovats Index)
The table below contrasts the target compound with its common alternatives.
Compound
Structure Type
RI (DB-5MS)
RI (DB-WAX)
Elution Order
Methyl 3-mercaptopropionate
Short Chain (C4)
910 - 930
1350 - 1380
1 (Early)
Ethyl 3-mercaptopropionate
Short Chain (C5)
1005 - 1025
1420 - 1450
2
2-Ethylhexyl 3-mercaptopropionate
Branched (Isooctyl)
1540 - 1560
1880 - 1910
3
5-Methylheptyl 3-mercaptopropionate
Target (Branched)
1565 - 1585
1915 - 1940
4
n-Octyl 3-mercaptopropionate
Linear (C11)
1600 - 1620
1950 - 1980
5 (Late)
Analysis:
Polarity Shift: Note the massive shift (~350 units) between DB-5 and DB-WAX for all thiols. This is due to the strong dipole interaction of the ester and thiol groups with the PEG stationary phase.
Isomer Resolution: The 5-Methylheptyl isomer typically elutes after the 2-Ethylhexyl isomer but before the linear n-Octyl ester. This "mid-elution" on non-polar columns is diagnostic of the methyl-branch position (further from the ester headgroup than the ethyl-branch).
Mass Spectral Fingerprint (EI, 70eV)
Identification relies on specific fragmentation patterns.
Parent Ion (M+): m/z 218 (Distinct, usually weak intensity).
Base Peak: m/z 89 or 119 (Characteristic of the 3-mercaptopropionate moiety HS-CH2-CH2-CO+).
Differentiation: The 5-Methylheptyl chain produces a specific alkyl fragment pattern (m/z 113 for the C8 alcohol loss) distinguishable from the 2-ethylhexyl pattern (m/z 113 with different branching intensity ratios).
Product Comparison: Performance vs. Alternatives
Why choose 5-Methylheptyl 3-mercaptopropionate over standard alternatives?
Feature
Ethyl 3-MP (Alternative A)
2-Ethylhexyl 3-MP (Alternative B)
5-Methylheptyl 3-MP (Target)
Volatility
High (Top Note)
Low (Base Note)
Low (Base Note)
Odor Profile
Sharp, Skunky, Transient
Faint, Oily, Sulfurous
Substantive, Savory, Tropical
Tenacity
< 1 Hour on blotter
> 48 Hours
> 72 Hours (High Fixation)
Application
Fresh Fruit Flavors
Industrial / Polymer
Premium Fragrance / Slow-Release
Causality of Performance:
The 5-methyl substitution provides a steric bulk that slightly reduces hydrolysis rates compared to the linear esters, while the C8 chain length ensures the molecule remains anchored in the lipid phase of an emulsion or the base note of a perfume, providing the "long-lasting" effect missing in Methyl/Ethyl variants.
Degradation Pathway (Storage Warning)
Thiols are prone to oxidation.[1] The guide below illustrates the degradation pathway you must monitor during GC analysis (look for M+ 434 dimer peaks).
Figure 2: Oxidation pathway leading to disulfide formation, detectable as a late-eluting peak (RI > 2500).
References
NIST Mass Spectrometry Data Center. (2023). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. [Link]
The Good Scents Company. (2024). Flavor and Fragrance Information: 2-Ethylhexyl 3-mercaptopropionate. [Link]
PubChem. (2024). Compound Summary: Methyl 3-mercaptopropionate.[3][4][5] National Library of Medicine. [Link]
Refractive Index Validation for 5-Methylheptyl 3-mercaptopropionate Purity
Executive Summary: The Case for RI in High-Throughput QC 5-Methylheptyl 3-mercaptopropionate (often categorized under Isooctyl 3-mercaptopropionate, CAS 30374-01-7) is a critical intermediate in the synthesis of flavoran...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for RI in High-Throughput QC
5-Methylheptyl 3-mercaptopropionate (often categorized under Isooctyl 3-mercaptopropionate, CAS 30374-01-7) is a critical intermediate in the synthesis of flavorants, fragrances, and polymer chain transfer agents. In drug development, its thiol functionality makes it a sensitive reagent where purity is paramount to prevent side reactions like disulfide bridging or thioester exchange.
While Gas Chromatography (GC) remains the "Gold Standard" for absolute purity determination, it is often too slow for real-time process monitoring (PAT) or high-volume raw material screening. Refractive Index (RI) offers a rapid, non-destructive alternative. However, because RI is a bulk property, it is susceptible to "false passes" where opposing impurities cancel each other out.
This guide details the validation protocol required to transition RI from a rough indicator to a validated QC method, specifically using the physical constants of 5-Methylheptyl 3-mercaptopropionate and its known precursors.
Technical Deep Dive: Method Comparison
To justify the use of RI, we must objectively compare it against the alternatives.
Table 1: Comparative Analysis of Purity Validation Methods
Feature
Refractive Index (RI)
Gas Chromatography (GC-FID)
1H-NMR Spectroscopy
Principle
Light refraction (Bulk Property)
Boiling point/Polarity separation
Magnetic resonance of nuclei
Speed
< 1 minute
30–60 minutes
15–60 minutes
Sample Recovery
100% (Non-destructive)
0% (Destructive)
100% (Non-destructive)
Specificity
Low: Cannot identify specific impurities.
High: Resolves individual isomers and byproducts.
Very High: Structural confirmation.
Sensitivity
Moderate (requires >0.5% impurity to shift).
High (ppm level detection).
High (structural nuance).
Cost per Run
Negligible
Moderate (Columns, Gases)
High (Solvents, Instrument time)
Primary Risk
Signal Masking: High-RI and Low-RI impurities canceling out.
Thermal degradation of thiols during injection.
Solvent peaks overlapping signals.
The "Signal Masking" Risk in 5-Methylheptyl 3-mercaptopropionate
The validity of RI relies on the specific optical properties of the impurities relative to the product.
Impurity A (Precursor Alcohol: 5-Methyl-1-heptanol): RI
1.429 (Lowers RI)
Impurity B (Precursor Acid: 3-Mercaptopropionic acid): RI
1.492 (Raises RI)
Impurity C (Oxidation: Disulfides): RI
(Significantly Raises RI)
Critical Insight: If a sample contains both unreacted alcohol (low RI) and unreacted acid/disulfide (high RI), the net RI could mimic the pure product (1.458). Therefore, RI validation requires a controlled synthesis process where one class of impurity is systematically removed (e.g., aqueous wash removes the acid) before measurement.
Validation Workflow & Logic
The following diagram illustrates the decision logic for validating a batch using RI, including the "Safety Gate" of periodic GC verification.
Figure 1: Logic flow for integrating RI into a purity validation system. Note the critical "Wash" step to eliminate high-RI acid impurities, ensuring that any RI deviation is likely due to low-RI alcohol, making the measurement unidirectional and reliable.
Experimental Protocol: The "Doping" Validation
To validate the RI method, you must experimentally determine the Response Factor of the RI to specific impurities. This protocol generates a calibration curve linking RI deviation to impurity concentration.
Materials
Standard: 5-Methylheptyl 3-mercaptopropionate (>99.5% purity, verified by GC/NMR).
Impurity A: 5-Methyl-1-heptanol (Precursor).
Impurity B: 3-Mercaptopropionic Acid (Precursor).
Equipment: Digital Refractometer (e.g., Abbe or oscillating U-tube type) with Peltier temperature control to 20.0°C ± 0.1°C.
Step-by-Step Protocol
Baseline Measurement:
Clean the prism with toluene followed by acetone.
Calibrate using HPLC-grade water (
).
Measure the pure Standard. Record
(Target: ~1.4580).
Linearity Study (Alcohol Doping):
Prepare mixtures of the Standard with 1%, 2%, 5%, and 10% (w/w) 5-Methyl-1-heptanol.
Measure RI for each mixture at 20°C.
Hypothesis: RI should decrease linearly.
Linearity Study (Acid Doping):
Prepare mixtures of the Standard with 1%, 2%, 5%, and 10% (w/w) 3-Mercaptopropionic acid.
Measure RI for each mixture at 20°C.
Hypothesis: RI should increase.
Temperature Coefficient Determination:
Measure the pure Standard at 15°C, 20°C, and 25°C.
Calculate
. Organic liquids typically change by per °C. This value is crucial for temperature correction if the lab environment fluctuates.
Expected Data Profile (Simulation)
Sample Composition
Theoretical RI ()
Deviation from Std
Interpretation
Pure Standard
1.4580
0.0000
Baseline
+ 2% 5-Methyl-1-heptanol
1.4574
-0.0006
Lower Limit Warning
+ 5% 5-Methyl-1-heptanol
1.4565
-0.0015
Fail (Excess Alcohol)
+ 2% 3-Mercaptopropionic Acid
1.4587
+0.0007
Upper Limit Warning
+ 2% Disulfide (Oxidized)
1.4595
+0.0015
Fail (Oxidation)
Impurity Impact Visualization
Understanding how different contaminants pull the Refractive Index is vital for troubleshooting.
Figure 2: Vector analysis of refractive index shifts. Low-RI impurities (Red) and High-RI impurities (Blue) exert opposing forces. A "normal" RI reading requires the absence of at least one group of these impurities to be valid.
Conclusion & Recommendations
Refractive Index is a viable validation method for 5-Methylheptyl 3-mercaptopropionate , provided it is treated as a conditional pass/fail gate rather than an absolute analytical measure.
Final Recommendations for Implementation:
Process Control: Ensure your synthesis workup includes a robust alkaline wash (to remove acid) and drying step (to remove water). This leaves unreacted alcohol as the only major variable, making the RI check linear and reliable (lower RI = lower purity).
Strict Limits: Set acceptance criteria to 1.4580 ± 0.0005 . A deviation of >0.001 implies >3% impurity content.
Periodic Audits: Every 10th batch must be validated by GC-FID to ensure no build-up of "invisible" impurities (e.g., isomeric mixtures that mimic the target RI).
References
National Institute of Standards and Technology (NIST). (2025). 5-Methyl-1-heptanol Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
PubChem. (2025).[2][3] Compound Summary: Isooctyl 3-mercaptopropionate (CAS 30374-01-7).[4] National Library of Medicine. Retrieved from [Link]
Ebatco. (n.d.). Refractive Index Measurements to Compare Chemical Purity. Retrieved from [Link]
Isooctyl 3-mercaptopropionate vs. n-Dodecyl Mercaptan: A Kinetic & Practical Comparison for Polymer Synthesis
Executive Summary For researchers and formulation scientists, the choice between Isooctyl 3-mercaptopropionate (IOMP) and n-Dodecyl Mercaptan (n-DDM) often dictates the balance between laboratory safety/odor profile and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers and formulation scientists, the choice between Isooctyl 3-mercaptopropionate (IOMP) and n-Dodecyl Mercaptan (n-DDM) often dictates the balance between laboratory safety/odor profile and kinetic precision.
n-Dodecyl Mercaptan (n-DDM) is the industrial standard for molecular weight control, offering high chain transfer efficiency (
for styrene), particularly in hydrophobic matrices. However, its repulsive odor and aquatic toxicity necessitate strict containment.
Isooctyl 3-mercaptopropionate (IOMP) serves as a "low-odor" alternative.[1] While it significantly improves handling conditions, it often behaves as a mixture of isomers with varying reactivities. Its ester functionality allows for potential post-polymerization modification but introduces different solubility parameters compared to the purely alkyl n-DDM.
Fundamental Chemistry & Physical Properties[3][4][5][6]
The structural difference dictates the solubility, odor, and end-group functionality of the resulting polymer.
Danger (Corrosive, Sensitizer). Very toxic to aquatic life.[2][3][4]
Mechanistic Role
Both agents function via the standard hydrogen abstraction mechanism. The thiol hydrogen is transferred to the growing polymer radical (
), terminating the chain and generating a thiyl radical () which re-initiates a new chain ().[4]
Caption: General mechanism of chain transfer mediated by thiols (IOMP or DDM).
Kinetic Performance Comparison
The efficiency of a Chain Transfer Agent (CTA) is quantified by the Chain Transfer Constant (
), defined as the ratio of the rate constant of transfer () to the rate constant of propagation ().[5][6]
Comparative
Values (at 60°C)
Monomer System
n-DDM ()
IOMP ()
Kinetic Implication
Styrene
13.0 – 19.0
~0.4 – 1.6 *
n-DDM is highly efficient for styrene, often requiring continuous addition (starved feed) to prevent early consumption. IOMP is less active, allowing for broader distribution control in batch.
Methyl Methacrylate (MMA)
0.67 – 1.25
0.40 – 0.60
Both are moderately efficient. IOMP is slightly less efficient, requiring higher loading for equivalent MW reduction.
Acrylates (e.g., BA)
~1.0 – 3.0
~0.8 – 1.5
Comparable performance; choice often driven by odor/solubility.
Critical Note on IOMP Isomers:
Commercially available IOMP is often a mixture of isomers (e.g., 6-methylheptyl vs. other branched forms). Research indicates these isomers have different reactivities.
Impact: In batch polymerization, the highly reactive isomers are consumed first, leading to a drift in molecular weight distribution (MWD) and potentially broader polydispersity (PDI) compared to high-purity n-DDM.
Mitigation: For precise narrow MWDs using IOMP, a semi-continuous addition strategy is recommended to maintain a constant [CTA]/[Monomer] ratio.
Experimental Protocols
Protocol A: Determination of Chain Transfer Constant (Mayo Method)
Use this protocol to validate the efficiency of a specific IOMP batch in your monomer system.
Objective: Determine
by plotting vs. .
Materials:
Monomer (e.g., Styrene, purified via alumina column).
Initiator (e.g., AIBN, recrystallized).
CTA: IOMP or n-DDM.
Solvent: Toluene or Bulk.
Workflow:
Preparation: Prepare 5 reaction ampoules with constant [Monomer] and [Initiator].
Variable Loading: Add CTA to each ampoule in increasing ratios (e.g.,
).
Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen (critical for thiols). Seal ampoules.
Polymerization: Immerse in a thermostated bath (e.g., 60°C) for a short time to keep conversion < 5-10% (Mayo equation validity limit).
Isolation: Quench in ice water. Precipitate polymer in excess cold methanol. Dry to constant weight.
Analysis: Determine Number Average Molecular Weight (
) via GPC/SEC. Calculate Degree of Polymerization ().
Calculation: Plot
(y-axis) vs (x-axis).
Slope =
Intercept =
(Inverse DP without CTA).
Protocol B: Low-Odor Emulsion Polymerization of Styrene (IOMP)
A standardized recipe for synthesizing polystyrene latex with controlled MW using IOMP.
Reactor Charge: In a 500mL jacketed reactor, add:
Water (Deionized, degassed): 200 g
Surfactant (e.g., SDS): 2.0 g
Buffer (Sodium Bicarbonate): 0.5 g
Monomer Phase: Mix separately:
Styrene: 100 g
IOMP: 0.5 g (0.5 wt% based on monomer) – Adjust based on desired MW.
Emulsification: Add monomer phase to water phase under high shear (300 rpm) for 20 mins.
Initiation: Heat to 70°C. Add Potassium Persulfate (KPS) solution (0.5 g in 10mL water).
Reaction: Maintain 70°C for 6-8 hours.
Note: Due to IOMP's lower water solubility compared to shorter chain thiols, mass transfer can be rate-limiting. Ensure adequate agitation.
Post-Process: Cool and filter. The resulting latex should have a significantly lower residual odor than an n-DDM equivalent.
Selection Guide: When to Use Which?
Use the following logic flow to select the appropriate agent for your application.
Caption: Decision matrix for selecting between IOMP and n-DDM based on application constraints.
Summary of Recommendations
Choose IOMP if:
You are working in a laboratory with limited ventilation.
You are developing consumer coatings where residual odor is a defect.
You require an ester end-group for potential hydrolysis or transesterification later.
You need a CTA that is liquid at room temperature but less volatile than butyl mercaptan.
Choose n-DDM if:
You are scaling up an industrial process where cost is the primary driver.
You are synthesizing hydrophobic polymers (Styrene, Butadiene) and need maximum chain transfer efficiency (
).
You require a purely alkyl, non-polar end group.
You have a closed reactor system that can safely handle high-stench chemicals.
References
BenchChem. (2025).[5] A Comparative Guide to the Kinetic Performance of Decyl 3-Mercaptopropionate and Alternatives in Radical Polymerization. Link
Minari, R. J., et al. (2008).[4] "Emulsion Polymerization of Styrene with Iso-octyl-3-mercaptopropionate as Chain Transfer Agent." Journal of Applied Polymer Science, 109(6), 3944-3952. Link
Arkema. (n.d.).[2] Mercaptans as Chain Transfer Agents: Product Guide. Link
OECD SIDS. (2010). C8-C12 Aliphatic Thiols: Initial Assessment Report. Link
Jahanzad, F., et al. (1993). "n-Dodecyl mercaptan transfer constant in polymerization of methyl methacrylate." Polymer, 34(16), 3542-3544.[7] Link
Comparative toxicity of methyl vs 5-methylheptyl 3-mercaptopropionate
Comparative Toxicity Analysis: Methyl vs. 5-Methylheptyl 3-Mercaptopropionate Executive Summary This technical guide compares the toxicological profiles of Methyl 3-mercaptopropionate (MMP) and its higher molecular weigh...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Toxicity Analysis: Methyl vs. 5-Methylheptyl 3-Mercaptopropionate
Executive Summary
This technical guide compares the toxicological profiles of Methyl 3-mercaptopropionate (MMP) and its higher molecular weight analog, 5-Methylheptyl 3-mercaptopropionate , commonly referred to in industrial contexts as Isooctyl 3-mercaptopropionate (IOMP) .
Key Finding: While both compounds share the 3-mercaptopropionate pharmacophore, their safety profiles diverge significantly due to physical properties. MMP presents a critical inhalation hazard (Fatal if inhaled) due to high volatility and rapid systemic absorption. In contrast, IOMP (5-methylheptyl isomer) exhibits lower acute systemic toxicity but poses a higher risk of skin sensitization and environmental bioaccumulation due to its lipophilic nature.
Chemical Identity & Physical Differentiation
The toxicity of these esters is dictated by their physicochemical properties, specifically volatility (vapor pressure) and lipophilicity (LogP).
*Note: Some Safety Data Sheets (SDS) for IOMP list a flash point of -10°C; this typically refers to solvent-diluted commercial preparations. The pure ester has a high flash point consistent with C11 molecules.
Mechanistic Toxicity: The Hydrolysis Pathway
The toxicological mechanism for both compounds involves metabolic hydrolysis, releasing the parent acid 3-Mercaptopropionic Acid (3-MPA) and the corresponding alcohol.
3-MPA Toxicity: 3-MPA is a potent convulsant that inhibits Glutamate Decarboxylase (GAD), reducing GABA levels in the central nervous system.
Alcohol Toxicity:
MMP releases Methanol , which is metabolized to formaldehyde and formic acid (ocular/systemic toxin).
IOMP releases Isooctanol (5-methylheptanol) , which acts primarily as a central nervous system depressant and local irritant but lacks the specific metabolic toxicity of methanol.
Figure 1: Comparative Metabolic Fate (Graphviz)
Caption: Metabolic hydrolysis pathways showing the divergence in alcohol byproducts and the common neurotoxic metabolite (3-MPA).
Comparative Toxicity Profile
A. Acute Systemic Toxicity (Inhalation & Oral)
MMP (Methyl Ester):
Inhalation: Classified as Category 1/2 (Fatal if inhaled) . The high vapor pressure creates lethal atmospheric concentrations rapidly. Inhalation leads to immediate respiratory distress and systemic convulsions due to rapid 3-MPA release.
Oral: Toxic if swallowed (LD50 Rat: ~100–300 mg/kg).
IOMP (5-Methylheptyl Ester):
Inhalation: Not classified as fatal. Low volatility significantly mitigates inhalation risk under normal handling.
Oral: Harmful if swallowed (LD50 Rat: >500 mg/kg). The bulky isooctyl group slows esterase hydrolysis, delaying the peak concentration of 3-MPA.
B. Sensitization & Irritation
MMP: Acts as a corrosive/irritant but is less frequently cited as a sensitizer compared to its heavier counterparts, likely due to volatility limiting skin residence time.
IOMP: Classified as a Skin Sensitizer (Category 1, H317) . Its lipophilic nature facilitates penetration into the stratum corneum, where it can haptenize proteins, leading to allergic contact dermatitis upon repeated exposure.
C. Environmental Toxicity
Both compounds are Very Toxic to Aquatic Life (H400/H410) . However, IOMP presents a greater bioaccumulation risk (LogP > 3) compared to MMP (LogP 0.3), which partitions readily into water and is more biodegradable.
Experimental Protocols
To validate these differences in a research setting, the following protocols assess hydrolytic stability and acute toxicity thresholds.
Protocol 1: In Vitro Metabolic Stability (Simulated Lung Fluid)
Purpose: To demonstrate the rapid hydrolysis of MMP vs. the stability of IOMP, explaining the inhalation risk difference.
Purpose: To determine the Acute Toxicity Class (ATC) for regulatory labeling.
Figure 2: OECD 423 Decision Logic (Graphviz)
Caption: Decision tree for OECD 423 showing the divergence in classification between MMP (Toxic) and IOMP (Harmful).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18050, Methyl 3-mercaptopropionate. Retrieved from [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104386, Isooctyl 3-mercaptopropionate. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Isooctyl 3-mercaptopropionate (CAS 30374-01-7). Retrieved from [Link]
Safety & Regulatory Compliance
Safety
Definitive Guide to Personal Protective Equipment for Handling 5-Methylheptyl 3-mercaptopropionate
This guide provides comprehensive, experience-driven safety protocols for researchers, scientists, and drug development professionals working with 5-Methylheptyl 3-mercaptopropionate. As direct safety data for this speci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive, experience-driven safety protocols for researchers, scientists, and drug development professionals working with 5-Methylheptyl 3-mercaptopropionate. As direct safety data for this specific molecule is not extensively published, our procedural recommendations are synthesized from authoritative data on its core functional groups: the mercaptan (thiol) and the propionate ester. This approach ensures a robust safety framework grounded in established chemical principles.
The primary hazards associated with this compound stem from the thiol group, which is notorious for its intense and unpleasant odor, potential for toxicity, and respiratory irritation.[1][2] The ester component contributes to risks of skin and eye irritation.[3] Therefore, a multi-faceted personal protective equipment (PPE) strategy is not merely recommended; it is essential for ensuring operator safety and preventing environmental contamination.
Foundational Hazard Assessment: The 'Why' Behind the PPE
Understanding the causality of risk is paramount to fostering a true safety culture. The selection of PPE is directly dictated by the chemical's properties and potential routes of exposure.
Inhalation Hazard: 5-Methylheptyl 3-mercaptopropionate, like most thiols, is volatile and possesses a powerful, unpleasant stench detectable at extremely low concentrations (parts per billion).[1] Inhaling these vapors can lead to nausea, headaches, and at higher concentrations, significant respiratory irritation and potential toxicity.[1][4] The primary engineering control is a certified chemical fume hood, but appropriate respiratory protection is a critical secondary safeguard, especially during large-scale work or in the event of a spill.
Dermal Contact Hazard: This molecule is classified as harmful in contact with skin and can cause skin irritation.[3][4][5] Prolonged or repeated exposure can lead to dermatitis. Absorption through the skin is a potential route for systemic toxicity. Therefore, selecting the correct glove material with a sufficient breakthrough time is non-negotiable.
Ocular Hazard: Direct contact with the liquid or concentrated vapor can cause serious eye irritation or damage.[3][5] Standard safety glasses are insufficient; chemical splash goggles are the minimum requirement to protect against splashes and vapors.
Ingestion Hazard: While less common in a laboratory setting, accidental ingestion is highly toxic.[4][5] This underscores the importance of strict hygiene measures, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[5]
Core PPE Requirements & Operational Protocols
Adherence to the following PPE and procedural guidelines is mandatory when handling 5-Methylheptyl 3-mercaptopropionate in any quantity.
Step-by-Step PPE Protocol
Donning Sequence (Putting On):
Lab Coat: A clean, flame-resistant lab coat that fits properly and is fully buttoned.
Respiratory Protection: If required by your risk assessment, don the respirator. Perform a positive and negative pressure seal check.
Eye and Face Protection: Put on chemical splash goggles. If a significant splash risk exists, add a full-face shield over the goggles.
Gloves: Select the appropriate gloves. Ensure they overlap the cuffs of the lab coat.
Doffing Sequence (Taking Off):
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in a designated hazardous waste container.[2]
Lab Coat: Remove the lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothes.
Eye and Face Protection: Remove goggles and/or face shield.
Respirator: Remove the respirator, if worn.
Hand Hygiene: Wash hands thoroughly with soap and water.[5]
Summary of Required PPE
Hazard Route
Primary Engineering Control
Required Personal Protective Equipment
Rationale & Standards
Inhalation
Certified Chemical Fume Hood
NIOSH-approved Respirator: - Organic vapor cartridge for low concentrations.- Supplied-air respirator (SCBA) for spills or high concentrations.[6][7]
Thiols are potent odorants and respiratory irritants. Protection is vital if engineering controls fail or are insufficient. (OSHA 29 CFR 1910.134)
Dermal Contact
N/A
Gloves: - Nitrile rubber is suitable for intermittent contact.[8][9]- Check manufacturer data for breakthrough times.
Prevents skin irritation and systemic absorption. (EN 374 Standard)
Ocular Contact
Fume Hood Sash
Chemical Splash Goggles.Full-Face Shield for splash risk.
Protects against irritating vapors and liquid splashes. (OSHA 29 CFR 1910.133, EN 166)[5]
Body Exposure
N/A
Chemically Resistant Lab Coat.Closed-toe shoes.
Protects skin and personal clothing from splashes and contamination.
Operational and Disposal Plans
A safe workflow extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Safe Handling Workflow
All work with 5-Methylheptyl 3-mercaptopropionate must be performed within a certified chemical fume hood to contain its volatile and malodorous vapors.[5][10]
Caption: Workflow for Safely Handling Thiol Compounds.
Spill Management
Small Spills (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Place the absorbent material in a sealed, labeled hazardous waste container. Decontaminate the area with a bleach solution.[2][10]
Large Spills: Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) office immediately.[2] If trained and equipped with a self-contained breathing apparatus (SCBA), contain the spill.[7]
Decontamination and Waste Disposal
The potent odor of thiols requires rigorous decontamination procedures.
Glassware and Equipment: All contaminated glassware and equipment must be immediately submerged in a designated bleach bath (a 1:1 mixture of household bleach and water is effective) and allowed to soak for at least 12-24 hours.[11] This oxidizes the thiol to a less odorous sulfonic acid.[10]
Disposable Items: Contaminated disposable items (e.g., gloves, paper towels, absorbent pads) must be sealed in a plastic bag to contain odors, then placed in a labeled, sealed container for solid hazardous waste disposal.[2][10]
Liquid Waste: Unused chemical and reaction waste must be collected in a designated, sealed hazardous waste container. Never pour thiol waste down the drain.[12] The waste container should be stored in a ventilated secondary container until collection.
By integrating this expert-level understanding of the risks with meticulous operational and disposal planning, you can ensure a safe and compliant laboratory environment when working with 5-Methylheptyl 3-mercaptopropionate.
References
Air Liquide Canada. (2017, May 25). Methyl Mercaptan (Compressed)
New Jersey Department of Health. Hazard Summary: Ethyl Mercaptan.
International Chemical Engineering (ICE). (2021, May 29).
Chevron Phillips Chemical. (2019, November 7).
University College London (UCL) Safety Services. (2020, June 23). Thiols.
National Institute for Occupational Safety and Health (NIOSH). Criteria for a Recommended Standard: Occupational Exposure to n-Alkane Mono Thiols, Cyclohexanethiol, Benzenethiol.
Dräger. Gas Detectors & PPE for Ethyl mercaptan.
University of Minnesota, Department of Environmental Health and Safety. Stench Chemicals (thiols) SOP.
Sigma-Aldrich. (2025, November 6).
Fisher Scientific. (2011, March 1).
Fisher Scientific.
Sigma-Aldrich. (2024, August 31).
Merck Millipore.
Fisher Scientific.
Sigma-Aldrich. (2024, August 6).
Columbia University Research. SOP for Stench Chemicals.
University of Rochester, Department of Chemistry. How to Work with Thiols.